molecular formula C7H6BrN3O3 B057887 N-(5-bromo-3-nitropyridin-2-yl)acetamide CAS No. 381679-24-9

N-(5-bromo-3-nitropyridin-2-yl)acetamide

Cat. No.: B057887
CAS No.: 381679-24-9
M. Wt: 260.04 g/mol
InChI Key: DHYOFFIZCYGNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-3-nitropyridin-2-yl)acetamide is a high-value chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry and drug discovery. This compound features a multifunctional pyridine core substituted with bromo, nitro, and acetamide groups, making it a versatile and crucial building block for the synthesis of more complex heterocyclic systems. Its primary research value lies in its application as a precursor in the development of kinase inhibitors and other targeted therapeutic agents. The bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aromatic and aliphatic groups. The electron-deficient nature of the nitropyridine ring makes it a receptive scaffold for nucleophilic aromatic substitution, facilitating further functionalization. Researchers utilize this compound to construct novel molecular libraries for high-throughput screening against various biological targets, accelerating the hit-to-lead optimization process in pharmaceutical R&D. It is supplied with high purity and is intended for laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-bromo-3-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O3/c1-4(12)10-7-6(11(13)14)2-5(8)3-9-7/h2-3H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYOFFIZCYGNSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382678
Record name N-(5-Bromo-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381679-24-9
Record name N-(5-Bromo-3-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-(5-bromo-3-nitropyridin-2-yl)acetamide (CAS 381679-24-9)

[1][2][3]

Executive Summary: The Ortho-Nitro Acetamide Scaffold

N-(5-bromo-3-nitropyridin-2-yl)acetamide (CAS 381679-24-9) represents a highly specialized pharmacophore in medicinal chemistry, specifically designed as a "gateway scaffold" for fused bicyclic heterocycles. Unlike simple pyridines, this molecule integrates three distinct reactive handles—an electrophilic bromine at C5, a sterically demanding nitro group at C3, and an acetamide directing group at C2.

Its primary utility lies in Fragment-Based Drug Discovery (FBDD) , where it serves as a precursor to imidazo[4,5-b]pyridines and 3-amino-2-pyridone derivatives. These structural motifs are critical in the development of kinase inhibitors (e.g., BCL-2, JAK family) and BET bromodomain inhibitors. The compound’s "push-pull" electronic structure—created by the electron-withdrawing nitro group and the electron-donating (but moderated) acetamido group—enables unique regioselective functionalization.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

PropertySpecification
CAS Number 381679-24-9
IUPAC Name This compound
Synonyms 2-Acetamido-5-bromo-3-nitropyridine
Molecular Formula

Molecular Weight 260.05 g/mol
Appearance Yellow to light-brown crystalline solid
Melting Point 210 °C (Experimental/Predicted range: 208–212 °C)
Density 1.808 g/cm³ (Predicted)
LogP 1.75 (Lipophilicity suitable for CNS penetration models)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Ethanol

Synthetic Architecture & Retro-Analysis

The synthesis of CAS 381679-24-9 is not merely an acetylation event; it is a lesson in managing the nucleophilicity of electron-deficient heteroaromatic amines.

Retrosynthetic Logic

The C2-amino group in 2-amino-5-bromo-3-nitropyridine is significantly deactivated by the ortho-nitro group and the para-bromo substituent. Consequently, standard acetylation (Acetic anhydride/DCM) often fails or proceeds with poor conversion. The protocol requires thermal activation or nucleophilic catalysis (DMAP) to overcome the electronic deficit of the exocyclic nitrogen.

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway from the commercially available 2-amino-5-bromopyridine to the target acetamide and its downstream cyclization potential.

SynthesisWorkflowStart2-Amino-5-bromopyridine(CAS 1072-97-5)Inter2-Amino-5-bromo-3-nitropyridine(CAS 6945-68-2)Start->InterHNO3, H2SO40-5°C (Nitration)TargetThis compound(CAS 381679-24-9)Inter->TargetAc2O, 100°C or AcCl/Pyridine(Acetylation)CyclicImidazo[4,5-b]pyridineDerivativesTarget->CyclicFe/AcOH or H2/Pd(Reductive Cyclization)

Figure 1: Step-wise synthetic progression from raw material to the target scaffold and its bicyclic application.

Mechanistic Reactivity & Drug Design Utility

The "Ortho-Effect" Cyclization

The defining feature of CAS 381679-24-9 is the proximity of the acetamido (


  • Mechanism: Reduction of the nitro group yields an amine (

    
    ). The resulting intermediate—N-(3-amino-5-bromopyridin-2-yl)acetamide —is unstable and spontaneously cyclizes (dehydration) under acidic conditions to form 6-bromo-2-methylimidazo[4,5-b]pyridine .
    
  • Significance: This provides a rapid entry into the "privileged" imidazopyridine scaffold found in drugs like Lanzoprazole (proton pump inhibitor) and various anticancer agents.

C5-Bromine Functionalization

The bromine atom at position 5 is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Selectivity: The C5 position is distinct from the C2/C3 region, allowing medicinal chemists to attach lipophilic tails or aryl groups after building the bicyclic core, enabling Late-Stage Functionalization (LSF).

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for electron-deficient aminopyridines and verified against property data.

Protocol A: Preparation of Precursor (Nitration)

Objective: Synthesis of 2-amino-5-bromo-3-nitropyridine.[1][2][3][4]

  • Setup: Charge a 3-neck flask with concentrated

    
     (10 vol) and cool to 0°C.
    
  • Addition: Add 2-amino-5-bromopyridine (1.0 eq) portion-wise, maintaining internal temp <10°C.

  • Nitration: Dropwise add fuming

    
     (1.2 eq) over 30 mins. Stir at 0–5°C for 2 hours.[5]
    
  • Quench: Pour onto crushed ice. Neutralize with

    
     to pH 5–6.
    
  • Isolation: Filter the yellow precipitate, wash with water, and dry.

    • Yield: ~85–90%.[6][5]

    • Identity: Check for disappearance of starting material by TLC (Hex/EtOAc 1:1).

Protocol B: Synthesis of Target Acetamide (CAS 381679-24-9)

Objective: Acetylation of the deactivated amine.

  • Reagents: 2-Amino-5-bromo-3-nitropyridine (10 g, 46 mmol), Acetic Anhydride (30 mL), Catalytic

    
     (3 drops) or DMAP (5 mol%).
    
  • Reaction: Suspend the amine in Acetic Anhydride. Heat to 100°C (reflux) for 4–6 hours.

    • Note: The solid will dissolve as the reaction proceeds, then the product may precipitate upon cooling.

  • Workup: Cool the mixture to room temperature. Pour into ice-water (100 mL) with vigorous stirring to hydrolyze excess anhydride.

  • Purification: Filter the resulting solid. Recrystallize from Ethanol or Ethyl Acetate if necessary.

    • Expected Yield: 75–85%.

    • Appearance: Yellow needles.[4]

    • Validation:

      
       NMR (DMSO-
      
      
      ) should show a singlet ~2.1 ppm (
      
      
      ) and a downfield shift of the pyridine protons.

Safety & Handling (GHS Classification)

This compound is a functionalized nitro-aromatic and must be handled with strict safety protocols.

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3]
STOT-SE H335May cause respiratory irritation.[3]

Handling Precautions:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations, especially the heating of acetic anhydride, must be performed in a fume hood to avoid inhalation of acetic acid vapors.

  • Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2783705, this compound. Retrieved from [Link]

  • Organic Syntheses (Coll.[4] Vol. 4, p. 247). 2,3-Diaminopyridine (Methodology for nitro-reduction). Retrieved from [Link]

  • Google Patents (2016).CN106187867A: Preparation method of 2-nitro-5-bromopyridine.

Advanced Characterization and Synthetic Utility of C7H6BrN3O3

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 2-Acetamido-5-bromo-3-nitropyridine in Drug Discovery

Executive Summary

The chemical formula C7H6BrN3O3 represents a critical class of halogenated nitropyridine intermediates, most notably 2-Acetamido-5-bromo-3-nitropyridine (CAS 381679-24-9) .[1] This compound serves as a structural linchpin in the synthesis of imidazo[4,5-b]pyridines , a "privileged scaffold" in medicinal chemistry widely utilized for kinase inhibitors (e.g., b-Raf, EGFR) and antiviral agents.

This guide provides a technical deep-dive for drug development professionals, moving beyond basic properties to address synthesis regioselectivity, analytical validation, and downstream applications. It establishes a "self-validating" protocol to distinguish this specific isomer from its structural analogs, ensuring integrity in the drug discovery pipeline.

Chemical Identity & Structural Analysis[2][3]

While multiple isomers exist for C7H6BrN3O3, the 2-acetamido-5-bromo-3-nitropyridine is the primary subject of pharmaceutical interest due to its specific substitution pattern, which allows for cyclization into bicyclic heteroaromatics.

1.1 Core Data Table
PropertySpecification
IUPAC Name N-(5-bromo-3-nitropyridin-2-yl)acetamide
CAS Number 381679-24-9
Molecular Formula C7H6BrN3O3
Molecular Weight 260.04 g/mol
Appearance Yellow to light-brown crystalline solid
Melting Point 210–215 °C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol
Key Isomer 2-Acetamido-3-bromo-5-nitropyridine (CAS 1065074-93-2)
1.2 Structural Logic

The molecule consists of a pyridine ring substituted with:

  • Acetamido group (-NHCOCH3) at C2: Acts as a protecting group for the amine and a directing group for electrophilic substitution.

  • Nitro group (-NO2) at C3: Provides the nitrogen source for future cyclization.

  • Bromine (-Br) at C5: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach pharmacophores.

Synthesis & Manufacturing Pathways

The synthesis of CAS 381679-24-9 requires precise control over regioselectivity. The acetamido group is an ortho/para director. With the 5-position blocked by bromine, nitration is chemically directed to the 3-position.

2.1 Synthetic Workflow (Self-Validating System)

The following protocol ensures the correct isomer is formed.

  • Starting Material: 2-Amino-5-bromopyridine (CAS 1072-97-5).

  • Step 1: Acetylation: Reaction with acetic anhydride (

    
    ) in acetic acid to form 2-Acetamido-5-bromopyridine .
    
    • Validation: Disappearance of the free amine peak in IR (~3300-3400 cm⁻¹) and appearance of carbonyl stretch (~1690 cm⁻¹).

  • Step 2: Nitration: Reaction with fuming

    
     and 
    
    
    
    at low temperature (0–5 °C).
    • Mechanism:[2] The acetamido group activates the ring. The bulky bromine at C5 and the steric hindrance of the acetamido group create a challenge, but electronic effects favor C3.

    • Critical Control: Temperature must be kept low to prevent deacetylation (hydrolysis) in situ, which would yield 2-amino-5-bromo-3-nitropyridine directly (less stable/pure).

2.2 Visualization of Synthesis & Logic

SynthesisPathway cluster_logic Regioselectivity Logic Start 2-Amino-5-bromopyridine (CAS 1072-97-5) Inter1 2-Acetamido-5-bromopyridine Start->Inter1 Ac2O, AcOH Acetylation Target 2-Acetamido-5-bromo-3-nitropyridine (CAS 381679-24-9) Inter1->Target HNO3, H2SO4, 0°C Nitration (Regioselective) Byproduct 2-Amino-5-bromo-3-nitropyridine (Hydrolysis Product) Target->Byproduct Acidic Hydrolysis (Deprotection) Cyclized Imidazo[4,5-b]pyridine Scaffold Byproduct->Cyclized 1. Reduction (Fe/AcOH) 2. Cyclization Note1 Acetamido group directs Ortho (C3) because Para (C5) is blocked by Br.

Figure 1: Synthetic pathway from precursor to the imidazopyridine scaffold, highlighting the critical nitration step.

Analytical Characterization: The Self-Validating System

To ensure the material is C7H6BrN3O3 (acetamido derivative) and not the hydrolyzed C5H4BrN3O2 (amino derivative) or the wrong isomer, use this multi-modal verification system.

3.1 Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Acetamido Methyl: Look for a sharp singlet (

      
       ~2.1-2.2 ppm) integrating to 3H. Absence indicates hydrolysis.
      
    • Aromatic Protons: Two distinct doublets (or singlets depending on resolution) for the pyridine ring protons at C4 and C6.

    • Coupling Constant (

      
      ):  The coupling constant between H4 and H6 (meta-coupling) is typically small (~2.0-2.5 Hz).
      
    • Amide Proton: A broad singlet downfield (

      
       >10 ppm).
      
3.2 Mass Spectrometry (LC-MS)
  • Target Mass: [M+H]+ = 260.04 (79Br) and 262.04 (81Br).

  • Isotope Pattern: The 1:1 ratio of the M and M+2 peaks confirms the presence of a single Bromine atom.

  • Differentiation: If the mass is 218/220, the acetyl group has been lost (hydrolysis).

3.3 Impurity Profile (HPLC)
  • Critical Impurity: 2-Acetamido-3-bromo-5-nitropyridine (Isomer).[3]

    • Differentiation: This isomer arises if the starting material contained 3-bromo-2-aminopyridine impurities. It has distinct retention times on C18 columns due to different polarity (nitro group position relative to amide).

Applications in Drug Discovery

The primary utility of C7H6BrN3O3 lies in its ability to generate 2,3-diamino-5-bromopyridine , a universal precursor for kinase inhibitors.

4.1 Pathway to Kinase Inhibitors (b-Raf/EGFR)
  • Deprotection: Hydrolysis of the acetamido group yields the free amine.

  • Reduction: The nitro group is reduced (using Fe/NH4Cl, H2/Pd, or SnCl2) to form the diamine.

  • Cyclization: Reaction with ortho-esters or carbonyls forms the Imidazo[4,5-b]pyridine core.

  • Cross-Coupling: The bromine atom at C5 remains intact, serving as the site for attaching the "tail" of the kinase inhibitor (e.g., a substituted aryl group) via Suzuki coupling.

4.2 Mechanism of Action Diagram

DrugDiscovery Compound C7H6BrN3O3 (Scaffold) Intermediate 2,3-Diamino-5-bromopyridine Compound->Intermediate 1. Hydrolysis 2. Nitro Reduction Core Imidazo[4,5-b]pyridine Intermediate->Core Cyclization (Ring Closure) Drug Kinase Inhibitor (e.g., Vemurafenib analogs) Core->Drug Suzuki Coupling at C-Br bond

Figure 2: The role of C7H6BrN3O3 in generating the pharmacophore for targeted cancer therapies.

Safety & Handling
  • Explosion Hazard: As a nitro-aromatic compound, C7H6BrN3O3 possesses high energy potential. While the bromine atom stabilizes the ring, thermal shock or friction can induce decomposition.

  • Toxicity: Halogenated nitropyridines are potential skin sensitizers and irritants.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Protect from light to prevent photo-degradation of the C-Br bond.

References
  • Synthesis and Reactivity: Journal of Medicinal Chemistry. "Synthesis of Imidazo[4,5-b]pyridines as Potent Kinase Inhibitors."

  • Compound Data: PubChem. "2-Acetamido-5-bromo-3-nitropyridine (CAS 381679-24-9)." National Library of Medicine.

  • Patent Literature: European Patent Office. "Method of producing 2-amino-3-nitro-5-halogenopyridine." EP0530524A1.

  • Isomer Information: GuideChem. "2-Acetamido-3-bromo-5-nitropyridine (CAS 1065074-93-2)."[3]

Sources

The 5-Bromo-3-Nitropyridine Scaffold: A Strategic Hub for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the exploration, synthesis, and strategic derivatization of N-(5-bromo-3-nitropyridin-2-yl)acetamide , a high-value scaffold in medicinal chemistry.

Technical Monograph | Series: Advanced Heterocyclic Chemistry [1]

Executive Summary

This compound (CAS: 381679-24-9) represents a "privileged structure" in drug discovery.[1] Its unique substitution pattern offers a trifunctional orthogonal reactivity profile:

  • C-5 Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C-3 Nitro Group: A latent amine precursor for cyclization into imidazo[4,5-b]pyridines.[1]

  • C-2 Acetamide: A masked amine and directing group that modulates solubility and electronic density.[1]

This guide provides a comprehensive workflow for synthesizing this core and exploiting it to generate diverse bioactive libraries, specifically targeting kinase domains (e.g., b-Raf, CDK).[1]

Synthetic Accessibility & Core Reactivity[1]

The "Push-Pull" Electronic Environment

The pyridine ring is electron-deficient.[1] The addition of a nitro group at C-3 significantly lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack (though the C-2 amine mitigates this via resonance).[1] The bromine at C-5 is activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the heterocycle and the nitro group.[1]

Synthesis of the Core Scaffold

The synthesis is a robust, linear three-step protocol starting from commercially available 2-aminopyridine.[1]

Step 1: Regioselective Bromination [1]
  • Reagent:

    
    -Bromosuccinimide (NBS) or Br
    
    
    
    .[1]
  • Mechanism: Electrophilic Aromatic Substitution (EAS).[1] The amino group at C-2 directs the electrophile to the para position (C-5).[1]

  • Outcome: 2-Amino-5-bromopyridine.[1][2][3][4][5]

Step 2: Nitration [1]
  • Reagent: HNOngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     / H
    
    
    
    SO
    
    
    .[1]
  • Mechanism: EAS.[1] The amino group is an ortho, para director.[1] With C-5 blocked by bromine, nitration occurs exclusively at C-3.[1]

  • Outcome: 2-Amino-5-bromo-3-nitropyridine (CAS: 6945-68-2).[1][2]

Step 3: Acetylation
  • Reagent: Acetic anhydride (Ac

    
    O).[1]
    
  • Purpose: Protects the amine, prevents catalyst poisoning during Pd-coupling, and serves as a handle for cyclization.[1]

  • Outcome: This compound .

Strategic Derivatization Pathways

The true value of this scaffold lies in its ability to serve as a divergence point.[1] We define three primary "Vectors of Diversity."

Vector A: C-5 Arylation (The Kinase Hinge Binder)

The C-5 position typically projects into the hydrophobic pocket of kinase enzymes.[1]

  • Reaction: Suzuki-Miyaura Coupling.[1]

  • Partners: Aryl/Heteroaryl boronic acids.[1]

  • Conditions: Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/H
    
    
    O.[1]
Vector B: C-3/C-2 Cyclization (The Scaffold Morph)

Reducing the nitro group yields a vicinal diamine, which instantly cyclizes with the acetamide (or other electrophiles) to form imidazo[4,5-b]pyridines.[1]

  • Reaction: Fe/AcOH reduction or H

    
    /Pd-C.[1]
    
  • Product: 2-Methyl-6-bromoimidazo[4,5-b]pyridine (if cyclized with the acetyl group).[1]

Vector C: N-Alkylation/Deacetylation

Modulating the C-2 amine alters hydrogen bond donor/acceptor motifs crucial for the "hinge region" interaction in kinases.[1]

Visualizing the Workflow

G Start 2-Aminopyridine Step1 2-Amino-5-bromopyridine Start->Step1 NBS, MeCN Step2 2-Amino-5-bromo- 3-nitropyridine Step1->Step2 HNO3, H2SO4 Core N-(5-bromo-3-nitropyridin- 2-yl)acetamide (THE CORE) Step2->Core Ac2O, 90°C Deriv1 Bi-aryl Systems (Suzuki Coupling) Core->Deriv1 Ar-B(OH)2, Pd(0) Deriv2 Imidazo[4,5-b]pyridines (Reductive Cyclization) Core->Deriv2 Fe, AcOH (Cyclization) Deriv3 Deacetylated Analogs Core->Deriv3 HCl/MeOH (Hydrolysis)

Figure 1: Synthetic workflow from commodity chemical to divergent library generation.

Experimental Protocols

Synthesis of this compound

This protocol scales to 50g batches.[1]

  • Precursor Prep: Dissolve 2-amino-5-bromopyridine (1.0 eq) in conc. H

    
    SO
    
    
    
    at 0°C. Add fuming HNO
    
    
    (1.1 eq) dropwise.[1] Stir at 0°C for 1h, then pour onto ice. Basify with NH
    
    
    OH to precipitate the yellow solid (2-amino-5-bromo-3-nitropyridine).[1]
  • Acetylation: Suspend the dried solid (10g, 45.8 mmol) in acetic anhydride (40 mL).

  • Catalysis: Add catalytic H

    
    SO
    
    
    
    (5 drops).
  • Heating: Heat to 90°C for 2 hours. The suspension will clear, then precipitate the product upon cooling.[1]

  • Workup: Pour into ice water (200 mL). Filter the pale yellow precipitate.[1] Wash with cold water and Et

    
    O.[1]
    
  • Yield: ~85-90%. Mp: 205-208°C.[1][2]

Standard Suzuki Coupling (Vector A)

Targeting C-5 functionalization.

ComponentEquivalentsRole
Core Scaffold 1.0Electrophile
Aryl Boronic Acid 1.2Nucleophile
Pd(dppf)Cl

0.05Catalyst
K

CO

(2M aq)
3.0Base
1,4-Dioxane [0.1 M]Solvent

Procedure:

  • Degas solvents with N

    
     for 15 mins.
    
  • Combine reagents in a sealed tube.

  • Heat to 90°C for 4-12 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Case Study: Kinase Inhibition Logic

Why use this specific scaffold?

  • Hinge Binding: The pyridine nitrogen (N-1) and the acetamide NH often form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Glu/Leu residues).[1]

  • Gatekeeper Residue: Substituents introduced at C-5 (via Suzuki) can access the "back pocket" or interact with the gatekeeper residue, determining selectivity between kinase families (e.g., Ser/Thr vs. Tyr kinases).[1]

SAR Decision Matrix
ModificationEffect on StructureBiological Implication
Reduce Nitro to Amine Increases basicity; adds H-bond donor.[1]Improves solubility; potential for salt formation.[1]
Cyclize to Imidazopyridine Planarizes structure; removes H-bond donor.[1]Increases lipophilicity; mimics purine core (ATP competitive).[1]
C-5 Heteroaryl Coupling Extends molecule length.[1]Accesses hydrophobic pockets; improves potency.[1]

References

  • Synthesis of 2-Amino-5-bromo-3-nitropyridine

    • Title: "The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications"[1][2]

    • Source: NBInno Technical Notes[1]

    • Link:[Link]

  • Scaffold Properties & CAS Data

    • Title: "2-Acetamido-5-bromo-3-nitropyridine (CAS 381679-24-9) Data Sheet"[1][6]

    • Source: GuideChem[1][7]

  • Application in Kinase Inhibitors

    • Title: "Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
    • Source: Google Patents (US20060116519A1)[1]

    • Link

Sources

N-(5-bromo-3-nitropyridin-2-yl)acetamide: A Linchpin Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromo-3-nitropyridin-2-yl)acetamide is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromo group, a directing nitro group, and an acetamido moiety, makes it a versatile intermediate for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the development of targeted cancer therapeutics, such as kinase inhibitors. The strategic placement of its functional groups allows for sequential and regioselective modifications, a key attribute for the construction of extensive compound libraries in drug discovery campaigns.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 2-amino-5-bromopyridine. This approach involves an initial nitration to introduce the nitro group at the C3 position, followed by the acetylation of the amino group.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The precursor, 2-amino-5-bromo-3-nitropyridine, is synthesized via electrophilic nitration of 2-amino-5-bromopyridine. The amino group at the C2 position directs the incoming nitro group to the C3 position. The presence of the bromo group at C5 helps to deactivate the ring slightly, which can aid in controlling the regioselectivity of the nitration.

Experimental Protocol: Nitration of 2-Amino-5-bromopyridine [1]

  • Materials:

    • 2-Amino-5-bromopyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Deionized Water

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-bromopyridine to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.

    • Once the substrate is completely dissolved, slowly add fuming nitric acid dropwise, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, continue stirring the mixture at 0-5°C for a specified period to allow the reaction to go to completion.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the resulting solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Collect the solid precipitate by filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.

  • Causality Behind Experimental Choices:

    • The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

    • Maintaining a low temperature is crucial to control the exothermic nature of the reaction and to prevent over-nitration or side reactions, thereby ensuring higher regioselectivity and yield.

    • Pouring the reaction mixture onto ice serves to quench the reaction and to facilitate the precipitation of the product upon neutralization.

Step 2: Acetylation of 2-Amino-5-bromo-3-nitropyridine

The final step involves the acetylation of the amino group of 2-amino-5-bromo-3-nitropyridine to yield the target compound. This is a standard N-acetylation reaction. The electron-withdrawing nitro group at the C3 position reduces the nucleophilicity of the amino group at C2, which may necessitate slightly more forcing reaction conditions compared to the acetylation of unsubstituted 2-aminopyridine.

Experimental Protocol: Acetylation of 2-Amino-5-bromo-3-nitropyridine

  • Materials:

    • 2-Amino-5-bromo-3-nitropyridine

    • Acetic Anhydride ((CH₃CO)₂O)

    • Pyridine (as catalyst and solvent) or a suitable non-protic solvent

    • Ice water

  • Procedure:

    • Dissolve 2-amino-5-bromo-3-nitropyridine in pyridine or another suitable solvent.

    • Add acetic anhydride to the solution. The reaction can be run at room temperature or with gentle heating to drive it to completion.[2][3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Causality Behind Experimental Choices:

    • Acetic anhydride is a common and effective acetylating agent.

    • Pyridine often serves as a catalyst and a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product. In cases where the amine is weakly nucleophilic, pyridine's role as a nucleophilic catalyst can be particularly important.

    • The aqueous workup is a standard procedure to remove water-soluble byproducts and to precipitate the less soluble acetamide product.

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its reactivity and utility as a synthetic intermediate.

PropertyValueSource
Molecular Formula C₇H₆BrN₃O₃[4]
Molecular Weight 260.05 g/mol N/A
Appearance Likely a solidN/A
CAS Number 381679-24-9[4]

The key reactive sites of the molecule are:

  • The Bromo Group (C5): This is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups. This is particularly valuable in the synthesis of kinase inhibitors, where a larger aromatic system is often required for binding to the ATP pocket of the enzyme.

  • The Nitro Group (C3): The nitro group can be readily reduced to an amino group. This newly formed amino group can then be further functionalized, for example, through acylation, alkylation, or by participating in the formation of a new heterocyclic ring. This transformation is a common strategy in the synthesis of many kinase inhibitors.

  • The Acetamido Group (C2): The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions to regenerate the amino group if required. It also influences the electronic properties of the pyridine ring.

Applications in Drug Development: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors for cancer therapy.[5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Role in BRAF Inhibitor Synthesis

BRAF is a serine/threonine-protein kinase that is a component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers. This compound serves as a precursor for the synthesis of potent and selective BRAF inhibitors.

The general synthetic strategy involves:

  • Cross-Coupling at C5: Utilizing the bromo group for a Suzuki or other cross-coupling reaction to introduce a larger aromatic or heteroaromatic moiety. This part of the molecule often interacts with the hinge region of the kinase.

  • Reduction of the Nitro Group: The nitro group is reduced to an amine.

  • Further Functionalization: The resulting amino group is then used as a point of attachment for another key pharmacophoric element of the inhibitor.

BRAF_Inhibitor_Synthesis A This compound B Cross-Coupling Reaction (e.g., Suzuki) A->B Arylboronic acid, Pd catalyst C Coupled Intermediate B->C D Nitro Group Reduction C->D e.g., Fe/HCl, SnCl2 E Amino Intermediate D->E F Further Functionalization E->F Acylation, Alkylation, etc. G BRAF Inhibitor Scaffold F->G

Caption: Synthetic pathway from this compound to a generic BRAF inhibitor scaffold.

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its carefully orchestrated arrangement of functional groups provides a robust and flexible platform for the construction of complex, biologically active molecules. As the quest for more selective and potent kinase inhibitors continues, the importance of such well-designed intermediates is only set to grow. This guide has provided a detailed overview of its synthesis and applications, underscoring its significance for researchers in the pharmaceutical sciences.

References

  • CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents. (n.d.).
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents. (n.d.).
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. (n.d.). Retrieved January 27, 2024, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (n.d.). Retrieved January 27, 2024, from [Link]

  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - Googleapis.com. (n.d.).
  • N-(5-Bromo-pyridin-2-yl)acetamide - PubMed. (n.d.). Retrieved January 27, 2024, from [Link]

  • Acetamide, N-bromo - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2024, from [Link]

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11. (n.d.). Retrieved January 27, 2024, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (n.d.). Retrieved January 27, 2024, from [Link]

  • Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. (n.d.). Retrieved January 27, 2024, from [Link]

  • 2-Acetamido-5-bromo-3-nitropyridine - product - Nantong Zandery BioTechnology Co.,LTD. (n.d.). Retrieved January 27, 2024, from [Link]

  • N-(5-bromo-2-fluorophenyl)acetamide - Boron Molecular. (n.d.). Retrieved January 27, 2024, from [Link]

  • N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies - Austin Publishing Group. (n.d.). Retrieved January 27, 2024, from [Link]

  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. (n.d.). Retrieved January 27, 2024, from [Link]

  • Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives - IRE Journals. (n.d.). Retrieved January 27, 2024, from [Link]

Sources

Methodological & Application

Synthesis of N-(5-bromo-3-nitropyridin-2-yl)acetamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Synthesis of a Key Heterocyclic Intermediate

N-(5-bromo-3-nitropyridin-2-yl)acetamide is a vital heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization, featuring a bromine atom for cross-coupling reactions, a nitro group that can be reduced to an amine, and an acetamide protecting group, makes it a versatile intermediate for the synthesis of complex pharmaceutical agents. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield.

The synthesis is predicated on the straightforward yet powerful N-acetylation of 2-amino-5-bromo-3-nitropyridine. This reaction serves to protect the amino group, rendering it less susceptible to oxidation or other undesired side reactions in subsequent synthetic steps. The choice of acetic anhydride as the acetylating agent is based on its high reactivity and the ease of purification of the final product.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of the key molecules involved is fundamental to the successful execution of this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Amino-5-bromo-3-nitropyridine (Starting Material)C₅H₄BrN₃O₂218.01Light yellow to orange crystalline powder[1]6945-68-2
Acetic Anhydride (Reagent)C₄H₆O₃102.09Colorless liquid108-24-7
Pyridine (Base/Solvent)C₅H₅N79.10Colorless liquid110-86-1
This compound (Product)C₇H₆BrN₃O₃260.05Expected to be a solid[2]381679-24-9

Reaction Scheme and Mechanism

The core of this protocol is the nucleophilic acyl substitution reaction. The amino group of 2-amino-5-bromo-3-nitropyridine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine serves as a base to deprotonate the resulting positively charged nitrogen, and also as a nucleophilic catalyst, forming a highly reactive acetylpyridinium ion intermediate that is more susceptible to attack by the aminopyridine.

reaction_scheme sub 2-Amino-5-bromo-3-nitropyridine reag + Acetic Anhydride prod This compound reag->prod Pyridine Room Temperature byprod + Acetic Acid

Caption: Reaction scheme for the acetylation of 2-amino-5-bromo-3-nitropyridine.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments to equipment and reagent quantities.

Materials and Equipment
  • 2-Amino-5-bromo-3-nitropyridine

  • Acetic anhydride (reagent grade)

  • Pyridine (anhydrous)

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-bromo-3-nitropyridine (1.0 eq) in anhydrous pyridine (approximately 5-10 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.

    • Expert Insight: The use of anhydrous pyridine is crucial to prevent the hydrolysis of acetic anhydride, which would reduce the yield of the desired product.

  • Addition of Acetylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.

    • Causality: The slow, dropwise addition at low temperature is a critical control measure to manage the exothermic nature of the reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water. This will precipitate the crude product. Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Trustworthiness: This step serves to quench the reaction by hydrolyzing any remaining acetic anhydride and to precipitate the less water-soluble acetamide product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove pyridine and acetic acid. Continue washing until the filtrate is neutral to pH paper.

  • Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight.

Purification

Recrystallization is the recommended method for purifying the crude this compound.

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many acetamide derivatives.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Workflow Diagram

workflow start Start dissolve Dissolve 2-amino-5-bromo-3-nitropyridine in anhydrous pyridine start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_reagent Slowly add Acetic Anhydride (1.5 eq) cool->add_reagent react Stir at Room Temperature (2-4 hours) add_reagent->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Pour into ice-water and stir monitor->workup Reaction Complete filter Vacuum filter and wash with cold water workup->filter dry Dry the crude product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize final_product Obtain pure this compound recrystallize->final_product

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Expected Results and Characterization

The final product, this compound, should be obtained as a solid. The yield and purity should be assessed by the following methods:

  • Yield: Calculate the percentage yield based on the initial amount of 2-amino-5-bromo-3-nitropyridine.

  • Melting Point: Determine the melting point of the purified product. A sharp melting range indicates high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the acetyl methyl group (a singlet around δ 2.2 ppm) and the aromatic protons on the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the acetamide and the carbons of the pyridine ring.

    • IR Spectroscopy: An IR spectrum should display characteristic absorption bands for the N-H stretch, C=O stretch (amide I band), and N-H bend (amide II band).

Safety and Handling

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Reagent Handling:

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a fume hood.

  • 2-Amino-5-bromo-3-nitropyridine: May cause skin and eye irritation. Avoid inhalation of dust.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Nantong Zandery Bio-Technology Co.,LTD. (n.d.). 2-Acetamido-5-bromo-3-nitropyridine. Retrieved from [Link]

Sources

N-(5-bromo-3-nitropyridin-2-yl)acetamide reaction mechanism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Transformations of N-(5-bromo-3-nitropyridin-2-yl)acetamide

Abstract

This application note details the reaction mechanisms and experimental protocols for this compound (CAS: 381679-24-9). This molecule serves as a critical bifurcation point in the synthesis of kinase inhibitors and bioactive heterocycles. We explore two primary reaction pathways: (1) Reductive Cyclization to generate the 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine core, and (2) Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) at the C-5 position. This guide emphasizes chemoselectivity, troubleshooting, and scalable reproducibility.

Molecular Architecture & Reactivity Profile

The reactivity of this compound is dictated by the interplay of three electron-withdrawing groups on the pyridine ring.

  • C-2 Acetamide: Acts as a "masked" electrophile for cyclization. The amide nitrogen is poorly nucleophilic due to conjugation with the carbonyl and the electron-deficient pyridine ring.

  • C-3 Nitro Group: Strongly electron-withdrawing, it deactivates the ring toward electrophilic attack but activates the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr). Crucially, its reduction provides the nucleophilic amine required for imidazole ring formation.

  • C-5 Bromo Group: A stable handle for transition-metal catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). It is generally robust to the mild reducing conditions used for the nitro group, allowing for sequential functionalization.

Primary Transformation: Reductive Cyclization

The most high-value application of this intermediate is the synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine . This reaction proceeds via a "reduction-condensation" cascade.

Reaction Mechanism
  • Reduction: The C-3 nitro group (-NO2) is reduced to a primary amine (-NH2).

  • Nucleophilic Attack: The newly formed C-3 amine (nucleophile) attacks the carbonyl carbon of the C-2 acetamide (electrophile).

  • Dehydration: A tetrahedral intermediate forms, followed by proton transfer and the elimination of water to aromatize the system, yielding the imidazole ring.

Experimental Protocol: Iron-Mediated Cyclization

Rationale: Iron in acetic acid is preferred over catalytic hydrogenation (H2/Pd) to avoid accidental dehalogenation of the C-5 bromine.

Materials:

  • This compound (1.0 eq)

  • Iron powder (325 mesh, 4.0 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Ethanol (Co-solvent)

Procedure:

  • Setup: Charge a round-bottom flask with the starting material (10 mmol) dissolved in a 1:1 mixture of Ethanol/Acetic Acid (50 mL).

  • Addition: Add Iron powder (40 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 90°C) with vigorous stirring for 3 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (yellow/orange) should disappear, replaced by a fluorescent spot (product).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Neutralization: Concentrate the filtrate under reduced pressure. Dilute with water and neutralize with saturated NaHCO3 to pH 8.

  • Isolation: Extract with Ethyl Acetate (3x). Dry combined organics over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Expected Yield: 75–85% QC Check: 1H NMR should show the disappearance of the amide -NH signal and the appearance of the imidazole ring system (often broad NH).

Secondary Transformation: Suzuki-Miyaura Coupling

The C-5 bromine allows for the introduction of aryl or heteroaryl groups before or after cyclization. Performing coupling before cyclization is often advantageous to avoid catalyst poisoning by the free imidazole nitrogen.

Reaction Mechanism

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Transmetallation: The aryl boronic acid transfers its organic group to the Palladium center (base-activated).

  • Reductive Elimination: The C-C bond forms, regenerating the Pd(0) catalyst.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl2 (0.05 eq) - Chosen for stability and efficiency with electron-poor heterocycles.

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Degassing: Combine solvent, base, and substrate in a reaction vial. Sparge with Nitrogen for 10 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 and Boronic acid under a Nitrogen stream.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

  • Workup: Dilute with water and extract with EtOAc. Wash with brine.[2]

  • Purification: Silica gel chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the bifurcation of reactivity based on experimental conditions.

ReactionPathways Start This compound (Starting Material) InterA Intermediate: N-(3-amino-5-bromopyridin-2-yl)acetamide Start->InterA Reduction (Fe/AcOH) Selective -NO2 to -NH2 ProductB N-(5-aryl-3-nitropyridin-2-yl)acetamide (Functionalized Precursor) Start->ProductB Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) ProductA 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (Core Scaffold) InterA->ProductA Condensation (-H2O) ProductB->ProductA Subsequent Reduction (Convergent Synthesis)

Figure 1: Divergent synthesis pathways. Blue path indicates reductive cyclization (Application Note focus). Red path indicates C-5 functionalization.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Cyclization Reaction temperature too low; insufficient acid.Ensure reflux (90°C+); add catalytic p-TsOH if using H2 reduction.
Dehalogenation (Loss of Br) Over-reduction during hydrogenation.Switch from H2/Pd-C to Fe/AcOH or SnCl2 methods.
Low Yield (Suzuki) Catalyst poisoning by pyridine nitrogen.Use Pd(dppf)Cl2; increase catalyst loading to 5-10 mol%.
Product Solubility Imidazopyridines are poorly soluble in non-polar solvents.Use 10% MeOH in DCM for extractions; consider salting out the aqueous layer.

References

  • Synthesis of Pyridine-Based Derivatives via Suzuki Cross-Coupling. Source: MDPI, Molecules 2017. Context: Describes the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine derivatives and the stability of the acetamide group.

  • Synthesis of 6-bromo-2-methyl-oxazolo[4,5-b]pyridine. Source: ChemicalBook / Patent Literature.[3] Context: Provides the parallel mechanism for the oxygen-analog cyclization using triethyl orthoacetate, validating the condensation pathway.

  • Reaction of 2-amino-5-bromo-3-nitropyridine. Source: Bioorganic & Medicinal Chemistry Letters (via Sigma/Merck). Context: Establishes the starting material's utility in synthesizing "azaquinoxalinedione" and imidazopyridine scaffolds.

  • Crystal Structure and Hydrogen Bonding of N-(5-bromo-pyridin-2-yl)acetamide. Source: PubMed / NIH. Context: Validates the structural conformation of the acetamide group relative to the pyridine ring, explaining the steric feasibility of cyclization.

Sources

Application Note: A Validated Protocol for the Acetylation of 2-Amino-5-bromo-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven experimental procedure for the N-acetylation of 2-amino-5-bromo-3-nitropyridine, a key intermediate in the synthesis of various heterocyclic compounds of interest in pharmaceutical and materials science research. The protocol outlines a robust method using acetic anhydride as the acetylating agent, detailing reaction setup, execution, product isolation, and purification. Furthermore, this guide delves into the underlying chemical principles, providing a mechanistic explanation for the reaction. It includes comprehensive safety protocols and expected analytical data for the validation of the final product, N-(5-bromo-3-nitropyridin-2-yl)acetamide. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-documented synthetic method.

Introduction and Significance

2-Amino-5-bromo-3-nitropyridine is a pivotal building block in organic synthesis, primarily due to its unique electronic and structural features. The pyridine core, substituted with an amino group, a bromine atom, and a nitro group, offers multiple reactive sites for constructing more complex molecular architectures. The presence of the electron-withdrawing nitro group and the electron-donating amino group creates a "push-pull" system that influences the molecule's reactivity.[1]

Acetylation of the 2-amino group is a critical step in many multi-step syntheses. This transformation serves two primary purposes:

  • Protecting Group Strategy: The acetyl group acts as a robust protecting group for the nucleophilic amino functionality, preventing it from participating in undesired side reactions during subsequent chemical modifications at other positions on the pyridine ring.

  • Modulation of Reactivity: The conversion of the amino group to an acetamido group alters the electronic properties of the pyridine ring, which can be strategically employed to direct the regioselectivity of further reactions, such as electrophilic aromatic substitution.

The resulting product, this compound, is a valuable intermediate for the synthesis of various bioactive compounds, including kinase inhibitors and other therapeutic agents. The procedure detailed herein is designed for high yield, purity, and reproducibility.

Reaction Scheme

The acetylation of 2-amino-5-bromo-3-nitropyridine proceeds via a nucleophilic acyl substitution reaction with acetic anhydride to yield the corresponding acetamide.

Reaction Scheme for the Acetylation of 2-amino-5-bromo-3-nitropyridine

Figure 1: General reaction scheme for the N-acetylation of 2-amino-5-bromo-3-nitropyridine.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )M.P. (°C)Density (g/mL)Hazards
2-Amino-5-bromo-3-nitropyridine6945-68-2218.01207-212-Skin/Eye Irritant[2]
Acetic Anhydride108-24-7102.09-73.11.082Corrosive, Flammable
Glacial Acetic Acid64-19-760.0516.61.049Corrosive, Flammable
Deionized Water7732-18-518.0201.000Non-hazardous
Ethanol (95%)64-17-546.07-1140.789Flammable
Sodium Bicarbonate (NaHCO₃)144-55-884.0150 (dec.)2.20Mild Irritant
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

  • Analytical balance

  • Melting point apparatus

  • Instrumentation for product characterization (NMR, FT-IR, MS)

Detailed Experimental Protocol

This protocol is based on established methods for the acylation of aminopyridines.[3][4]

Reaction Setup
  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Place the flask in a heating mantle on a magnetic stirrer plate.

  • In the flask, add 2-amino-5-bromo-3-nitropyridine (e.g., 10.9 g, 0.05 mol).

  • Add 100 mL of glacial acetic acid to the flask. Stir the mixture to dissolve the solid. Gentle warming may be required to achieve complete dissolution.

Acetylation Reaction
  • Once the starting material is fully dissolved, begin stirring the solution.

  • Measure acetic anhydride (e.g., 7.1 mL, 7.66 g, 0.075 mol, 1.5 equivalents) and add it to the dropping funnel.

  • Add the acetic anhydride dropwise to the stirred solution over 15-20 minutes. An initial exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 118 °C) and maintain this temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up and Product Isolation
  • After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Prepare a beaker with 500 mL of an ice-water slurry.

  • Slowly and carefully pour the cooled reaction mixture into the ice-water slurry while stirring vigorously. This will quench any unreacted acetic anhydride and precipitate the product.

  • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral (check with pH paper). This removes residual acetic acid.

  • Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification
  • The crude this compound can be purified by recrystallization.

  • Transfer the dry crude solid to a suitable flask.

  • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acetylation cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis setup1 Dissolve 2-amino-5-bromo- 3-nitropyridine in glacial acetic acid reaction1 Dropwise addition of acetic anhydride setup1->reaction1 reaction2 Heat to reflux (2 hours) reaction1->reaction2 workup1 Cool to RT reaction2->workup1 workup2 Pour into ice-water workup1->workup2 workup3 Filter and wash crude product workup2->workup3 workup4 Dry product workup3->workup4 purify1 Recrystallize from hot ethanol workup4->purify1 purify2 Characterize final product (NMR, IR, MS, MP) purify1->purify2

Caption: High-level workflow for the synthesis and purification of this compound.

Mechanism and Scientific Principles

Reaction Mechanism

The acetylation of an amine is a classic example of nucleophilic acyl substitution . The reaction proceeds through the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the acetate ion is eliminated as a good leaving group.

  • Deprotonation: The resulting protonated amide is deprotonated (likely by the acetate ion or another base in the mixture) to yield the final, neutral N-acetylated product, this compound, and acetic acid as a byproduct.

Caption: Simplified mechanism of nucleophilic acyl substitution for the acetylation reaction.

Rationale for Experimental Choices
  • Choice of Acetylating Agent: Acetic anhydride is used because it is more reactive than acetic acid and is a strong, efficient acetylating agent for amines. The reaction is essentially irreversible due to the stability of the acetate leaving group.

  • Use of Acetic Acid as Solvent: Glacial acetic acid is an excellent solvent for the starting material and is compatible with the reaction conditions. It does not interfere with the reaction, as it is less reactive than acetic anhydride.

  • Heating under Reflux: The application of heat provides the necessary activation energy to ensure the reaction proceeds at a practical rate, leading to a high conversion within a reasonable timeframe.

  • Quenching in Ice-Water: This step is crucial for two reasons. First, it hydrolyzes and removes any excess, corrosive acetic anhydride. Second, the desired acetamide product is typically much less soluble in water than in acetic acid, causing it to precipitate out of the solution, which facilitates its easy isolation by filtration.

Safety Precautions

All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Amino-5-bromo-3-nitropyridine: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[2]

  • Acetic Anhydride: Highly corrosive and flammable. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. In case of eye contact, rinse cautiously with water for several minutes.

Product Characterization (Expected Results)

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[5]

TechniqueExpected Result
Appearance Yellow to light-orange crystalline solid.
Melting Point Expected to be significantly different from the starting material (m.p. 207-212 °C). To be determined experimentally.
¹H NMR Disappearance of the broad -NH₂ singlet from the starting material. Appearance of a new singlet around δ 2.2-2.5 ppm (3H, -COCH₃) and a broad singlet for the -NH proton. Aromatic protons will show characteristic shifts.
¹³C NMR Appearance of a new carbonyl carbon signal (~168-172 ppm) and a methyl carbon signal (~24-26 ppm).
FT-IR (cm⁻¹) Appearance of a strong C=O stretching band (~1680-1700 cm⁻¹). N-H stretching band will shift compared to the starting material's N-H₂ stretches.
Mass Spec (MS) Molecular ion peak corresponding to the product's molecular weight (C₇H₆BrN₃O₃, M.W. = 260.05). Isotopic pattern for bromine (¹⁹Br/⁸¹Br) should be observed.

References

  • VertexChem Innovations. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • Google Patents. (2016). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine.
  • European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine - EP 0530524 A1.
  • International Journal of ChemTech Research. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
  • Google Patents. (1993). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • Boron Molecular. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Amino-5-bromo-3-nitropyridine.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL COMPLEXES WITH SCHIFF BASES DERIVED FROM 2-THIENYL GLYOXAL.
  • ChemicalBook. (n.d.). 2-Amino-3-bromo-5-nitropyridine.
  • BenchChem. (n.d.). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.

Sources

Application Note: N-(5-bromo-3-nitropyridin-2-yl)acetamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and medicinal chemists utilizing N-(5-bromo-3-nitropyridin-2-yl)acetamide as a core scaffold in pharmaceutical development.

Executive Summary

This compound (CAS: 381679-24-9) is a high-value heterocyclic building block used primarily to access imidazo[4,5-b]pyridine scaffolds.[1] This pharmacophore is isosteric with benzimidazoles and purines, making it a privileged structure in the design of kinase inhibitors (e.g., b-Raf, CDK), antitubercular agents (DprE1 inhibitors), and antiviral drugs.

This guide details the strategic use of this scaffold, specifically highlighting its orthogonal reactivity: the C5-bromide allows for cross-coupling, while the C3-nitro/C2-acetamide motif serves as a masked precursor for fused imidazole ring systems.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name N-(5-bromo-3-nitro-2-pyridyl)acetamide
CAS Number 381679-24-9
Molecular Formula C₇H₆BrN₃O₃
Molecular Weight 260.05 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, warm EtOAc; limited solubility in water
Storage Inert atmosphere, 2-8°C (Nitro groups are potentially shock-sensitive; handle with care)
Strategic Reactivity Map

The molecule offers three distinct sites for diversification, allowing chemists to choose between "Early-Stage" or "Late-Stage" functionalization.

ReactivityMap Core This compound (Scaffold) C5 C5-Bromine (Cross-Coupling Handle) Core->C5 Suzuki/Buchwald (Aryl/Amino extension) C3 C3-Nitro Group (Latent Amine) Core->C3 Reduction (Prepares for cyclization) C2 C2-Acetamide (Protecting/Directing Group) Core->C2 Hydrolysis or Cyclization Participation

Figure 1: Orthogonal reactivity allows for sequential modification without protecting group manipulation.

Synthetic Protocols

Protocol A: C5-Diversification via Suzuki-Miyaura Coupling

Purpose: To install aryl or heteroaryl groups at the C5 position before ring closure. This is preferred when the fused imidazopyridine system would be too insoluble for coupling or when the coupling conditions are incompatible with the free amine generated later.

Mechanism: Palladium-catalyzed cross-coupling.[2] The nitro and acetamide groups remain intact, preventing catalyst poisoning often seen with free aminopyridines.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.

  • Reaction: Heat to 85–95°C for 4–12 hours (or 110°C for 30 min in microwave). Monitor by TLC/LC-MS (Target mass: SM - Br + Aryl).

  • Workup: Cool to RT. Dilute with EtOAc and water. Extract aqueous layer 2x with EtOAc. Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be the 5-aryl-3-nitro-2-acetamidopyridine .

Protocol B: Reductive Cyclization to 2-Methyl-Imidazo[4,5-b]pyridine

Purpose: To form the fused heterocyclic core. Critical Insight: This protocol utilizes the existing acetyl group at C2 to form the 2-methyl substituted imidazole ring in a "one-pot" reduction/condensation sequence. If a different substituent at position 2 is desired (e.g., H, CF3, Ph), use Protocol C .

Reagents:

  • Substrate: 5-substituted-3-nitro-2-acetamidopyridine (from Protocol A) OR the parent scaffold.

  • Reductant: Iron powder (Fe, 5.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in Glacial Acetic Acid (0.1 M).

  • Activation: Add Iron powder.

  • Reflux: Heat the mixture to 100–115°C (Reflux) for 2–4 hours.

    • Mechanism:[1][2][3][4] Fe reduces the -NO₂ to -NH₂. The resulting amine attacks the carbonyl of the adjacent acetamide, followed by dehydration to close the ring.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with MeOH.

  • Neutralization: Concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ (Caution: foaming).

  • Extraction: Extract with EtOAc or DCM/MeOH (9:1) if the product is polar.

  • Product: This yields the 6-substituted-2-methyl-3H-imidazo[4,5-b]pyridine .

Protocol C: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridines (Library Generation)

Purpose: To create a library of compounds with different substituents at the 2-position of the imidazole ring. This requires removing the acetyl group first.

Workflow Diagram:

ProtocolC Step1 1. Hydrolysis (Remove Acetyl) Step2 2. Reduction (Nitro -> Amine) Step1->Step2 Step3 3. Condensation (Aldehyde + Oxidant) Step2->Step3 End 2-Aryl-6-bromo-imidazo[4,5-b]pyridine Step3->End Start This compound Start->Step1

Figure 2: Three-step sequence for diversifying the 2-position.

Methodology:

  • Hydrolysis: Treat starting material with 6M HCl or NaOH/MeOH at 60°C for 1 hour to yield 2-amino-5-bromo-3-nitropyridine .

  • Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction yields 2,3-diamino-5-bromopyridine .

    • Note: The diamine is oxidation-sensitive (turns dark/purple). Use immediately or store under Argon.

  • Cyclization (The "Oxidative" Method):

    • Mix diamine (1 equiv) + Aryl Aldehyde (1 equiv) in DMF or EtOH.

    • Add oxidant: Na₂S₂O₅ (Sodium metabisulfite) or simply heat in open air (slow).

    • Heat to 80-100°C.

    • Result: Formation of the 2-aryl-imidazo[4,5-b]pyridine.

Case Study: Design of a b-Raf Kinase Inhibitor

Context: Many kinase inhibitors target the ATP-binding pocket using a "hinge binder" (the imidazopyridine core) and a "solvent front" extension (the C5 substituent).

Experimental Route:

  • Starting Material: this compound.

  • Step 1 (C5 Coupling): Suzuki coupling with 3-chlorophenylboronic acid.

    • Result: N-(5-(3-chlorophenyl)-3-nitropyridin-2-yl)acetamide.

  • Step 2 (Ring Closure): Fe/AcOH mediated reductive cyclization.

    • Result: 6-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine.

  • Outcome: The 2-methyl group often fits into a small hydrophobic pocket near the gatekeeper residue, while the 6-aryl group extends into the hydrophobic back-pocket.

Safety & Handling

  • Nitro-Aromatics: Although this compound is stable, polynitro compounds can be explosive. The mono-nitro derivative described here is generally safe but should not be subjected to extreme heat or friction in dry form.

  • Brominated Pyridines: Can be skin irritants and sensitizers. Use gloves and work in a fume hood.

  • Waste: Aqueous streams containing Palladium (from Protocol A) must be treated as heavy metal waste.

References

  • Vertex Pharmaceuticals. (2022). 2-Acetamido-3-bromo-5-nitropyridine as a reagent in b-Raf inhibitor synthesis. ChemicalBook. Link

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link

  • Organic Syntheses. (1951). Synthesis of 2,3-Diaminopyridine via reduction of 2-amino-5-bromo-3-nitropyridine. Org. Synth. Coll. Vol. 3. Link

  • National Institutes of Health (NIH). (2016). Crystal structure and synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine. PubMed Central. Link

  • Guidechem. (2024). Compound Properties: 2-Acetamido-5-bromo-3-nitropyridine (CAS 381679-24-9). Link

Sources

Applications in the Synthesis of Kinase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for the preparation of kinase inhibitors, a cornerstone of modern targeted therapy. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical intricacies and practical methodologies that underpin the discovery and synthesis of these critical therapeutic agents. We will explore a range of synthetic approaches, from the construction of foundational scaffolds to the implementation of advanced catalytic systems, all while emphasizing the rationale behind key experimental choices.

Section 1: The Landscape of Kinase Inhibition and Synthetic Strategy

Protein kinases, as crucial regulators of cellular signaling, have emerged as one of the most important classes of drug targets, particularly in oncology.[1] The dysregulation of kinase activity is a hallmark of many diseases, driving the urgent need for potent and selective inhibitors.[2] The synthesis of these small molecule inhibitors is a testament to the power of modern organic chemistry, employing a diverse array of reactions and strategies to construct complex molecular architectures.

The journey from a target kinase to a clinical candidate is paved with intricate synthetic challenges. Key considerations in the design and synthesis of kinase inhibitors include:

  • Scaffold Selection: The core chemical structure, or scaffold, is the foundation of the inhibitor and dictates its fundamental binding properties. Common scaffolds include pyrimidines, quinazolines, and pyrazoles.[3][4]

  • Selectivity: With over 500 kinases in the human kinome, achieving selectivity for the target kinase over others is paramount to minimizing off-target effects and toxicity.[5]

  • Potency: The inhibitor must bind to its target with high affinity to be effective at therapeutic concentrations.

  • Pharmacokinetic Properties: The molecule must possess suitable absorption, distribution, metabolism, and excretion (ADME) properties to be a viable drug candidate.

This guide will traverse several key synthetic methodologies that have proven instrumental in the development of numerous FDA-approved kinase inhibitors.

Signaling Pathway of a Receptor Tyrosine Kinase (RTK)

RTK_Signaling Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactors->CellularResponse Gene Expression Inhibitor Kinase Inhibitor (e.g., Gefitinib) Inhibitor->RTK Inhibition

Caption: A simplified diagram of the EGFR signaling pathway.

Section 2: Foundational Scaffolds in Kinase Inhibitor Synthesis

Many successful kinase inhibitors are built upon heterocyclic scaffolds that mimic the purine ring of ATP, the natural substrate for kinases. The 2-aminopyrimidine and quinazoline cores are particularly prevalent.

Application Note: Synthesis of a 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine scaffold is a versatile starting point for the synthesis of inhibitors targeting kinases such as Aurora kinase and Polo-like kinase (PLK).[6] The synthesis often involves a sequential nucleophilic aromatic substitution (SNAr) strategy.

Protocol: Synthesis of a Generic 2,4-Diaminopyrimidine Intermediate

This protocol outlines a general procedure for the synthesis of a disubstituted aminopyrimidine, a common intermediate in the synthesis of various kinase inhibitors.

Materials:

  • 2,4,6-trichloropyrimidine

  • 3-amino-5-methylpyrazole

  • Substituted aniline (e.g., (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone)

  • Triethylamine (TEA)

  • 1-Pentanol

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: First SNAr Reaction.

    • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.0 eq) and triethylamine (1.1 eq).

    • Heat the reaction mixture at 50 °C for 16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to yield the C-4 substituted pyrimidine intermediate.[7] Rationale: The chlorine at the C4 position is generally the most reactive towards nucleophilic substitution.

  • Step 2: Second SNAr Reaction.

    • To a solution of the intermediate from Step 1 (1.0 eq) in 1-pentanol, add the desired substituted aniline (1.1 eq) and triethylamine (1.2 eq).

    • Heat the reaction mixture at 120 °C for 6 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography. Rationale: The higher temperature is required for the less reactive chlorine at the C2 position. 1-Pentanol is used as a high-boiling solvent.

Data Summary:

StepReactantsKey ConditionsProductTypical Yield
12,4,6-trichloropyrimidine, 3-amino-5-methylpyrazoleTEA, THF, 50°C, 16hC-4 substituted pyrimidine75%[7]
2C-4 substituted pyrimidine, Substituted anilineTEA, 1-Pentanol, 120°C, 6h2,4-diaminopyrimidine derivative51%[7]

Section 3: Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Kinase Inhibitor Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the synthesis of complex organic molecules, including kinase inhibitors.[5][8][9][10] These reactions allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for assembling the intricate structures of many inhibitors.

Application Note: Suzuki Coupling in the Synthesis of Crizotinib

The synthesis of Crizotinib, an ALK and MET inhibitor, provides an excellent example of the application of a Suzuki coupling reaction to form a key C-C bond in the final stages of the synthesis.[11]

Protocol: Final Step in the Synthesis of Crizotinib via Suzuki Coupling

This protocol describes the coupling of a brominated aminopyridine intermediate with a pyrazole boronate ester.

Materials:

  • (R)-5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine

  • tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate (pinacol boronate)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the brominated aminopyridine (1.0 eq), the pinacol boronate (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes. Rationale: This is crucial to remove oxygen, which can deactivate the palladium catalyst.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 3:1).

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the coupled product.

  • Deprotection:

    • The resulting Boc-protected intermediate is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield Crizotinib.[11]

Workflow for Suzuki Coupling in Kinase Inhibitor Synthesis

Suzuki_Workflow Start Aryl/Heteroaryl Halide Reaction Suzuki Coupling Reaction Start->Reaction Boronic_Acid Aryl/Heteroaryl Boronic Acid/Ester Boronic_Acid->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Coupled Product (Kinase Inhibitor Precursor) Purification->Product

Caption: A general workflow for a Suzuki cross-coupling reaction.

Section 4: Multicomponent Reactions (MCRs) for Rapid Library Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants.[12][13][14] This approach offers significant advantages in drug discovery by enabling the rapid synthesis of diverse compound libraries from simple starting materials.[15]

Application Note: Povarov-type Reaction for the Synthesis of Novel Kinase Inhibitors

A three-component Povarov-type reaction can be employed to generate complex heterocyclic scaffolds, such as 3H-pyrazolo[4,3-f]quinolones, which have shown potential as ROCK inhibitors.[12]

Protocol: Three-Component Synthesis of a 3H-pyrazolo[4,3-f]quinolone

Materials:

  • Indazol-5-amine derivative

  • Methylene active ketone (e.g., dimedone)

  • Substituted aldehyde

  • Hydrochloric acid (catalytic amount)

  • Solvent (e.g., ethanol)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the indazol-5-amine derivative (1.0 eq), the methylene active ketone (1.0 eq), and the substituted aldehyde (1.0 eq) in the chosen solvent.

    • Add a catalytic amount of hydrochloric acid.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Work-up and Purification:

    • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.

    • If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Data Summary:

Reactant 1Reactant 2Reactant 3Key ConditionsProductTypical Yield
Indazol-5-amineMethylene active ketoneAldehydeCatalytic HCl, Ethanol, RT3H-pyrazolo[4,3-f]quinolone70-90%[12]

Section 5: Synthesis of Covalent and Allosteric Inhibitors

Beyond traditional ATP-competitive inhibitors, significant effort has been directed towards the development of covalent and allosteric inhibitors, which can offer improved selectivity and overcome drug resistance.

Covalent Kinase Inhibitors

Covalent inhibitors form a stable, covalent bond with a specific amino acid residue, typically a cysteine, in the target kinase.[16] This irreversible or reversible covalent interaction can lead to prolonged target engagement and enhanced potency. The synthesis of these inhibitors involves the incorporation of a reactive "warhead," such as an acrylamide or a cyanoacrylamide, onto a kinase-binding scaffold.

Allosteric Kinase Inhibitors

Allosteric inhibitors bind to a site on the kinase that is distinct from the highly conserved ATP-binding pocket.[17][18][19][20] This can lead to higher selectivity and the ability to inhibit kinases that have been challenging to target with ATP-competitive inhibitors. The synthesis of allosteric inhibitors is highly dependent on the specific allosteric site being targeted and often relies on structure-based drug design to identify and optimize novel scaffolds.

Section 6: Representative Synthetic Protocols for FDA-Approved Kinase Inhibitors

The following are abridged synthetic protocols for several well-established kinase inhibitors, illustrating the application of the principles discussed above.

Protocol: Synthesis of Imatinib

Imatinib, the first highly successful tyrosine kinase inhibitor, is synthesized through a multi-step process. A common route involves the following key transformations:

  • Condensation: Reaction of a guanidine derivative with a β-ketoester to form the central pyrimidine ring.[21]

  • Coupling: A nucleophilic aromatic substitution to attach the substituted aniline side chain.[21]

  • Amide Bond Formation: Acylation of the resulting amine with a substituted benzoyl chloride.[21]

  • Final Coupling: Nucleophilic substitution with N-methylpiperazine to complete the synthesis.[21]

Protocol: Synthesis of Gefitinib

The synthesis of Gefitinib, an EGFR inhibitor, often starts from 2,4-dichloro-6,7-dimethoxyquinazoline.[22]

  • Alkylation and Nitration: Alkylation of methyl 3-hydroxy-4-methoxybenzoate followed by nitration.[2]

  • Reduction and Cyclization: Reduction of the nitro group to an amine, followed by cyclization to form the quinazolinone core.[2]

  • Chlorination: Conversion of the quinazolinone to the corresponding 4-chloroquinazoline.[2]

  • Successive Aminations: Two sequential nucleophilic aromatic substitution reactions to introduce the required side chains.[2]

Protocol: Synthesis of Erlotinib

Erlotinib, another EGFR inhibitor, can be synthesized from ethyl 3,4-dihydroxybenzoate in a multi-step sequence.[23]

  • Etherification and Nitration: Protection of the hydroxyl groups as methoxyethoxy ethers, followed by nitration.

  • Reduction and Cyclization: Reduction of the nitro group and subsequent cyclization to form the quinazolinone.[24]

  • Chlorination: Conversion of the quinazolinone to the 4-chloroquinazoline intermediate using a chlorinating agent like POCl3 or oxalyl chloride.[23][25]

  • Final Coupling: Reaction of the 4-chloroquinazoline with 3-ethynylaniline to yield Erlotinib.[23][26]

Protocol: Synthesis of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor. A convergent synthesis involves:

  • Thiazole Formation: Construction of the 2-aminothiazole-5-carboxamide core.[27]

  • Coupling with Pyrimidine: Nucleophilic substitution reaction with 4,6-dichloro-2-methylpyrimidine.[27][28]

  • Final Coupling: A second nucleophilic substitution with 1-(2-hydroxyethyl)piperazine to afford Dasatinib.[29]

Conclusion

The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of targeted drug discovery. The strategies and protocols outlined in this guide represent a fraction of the vast and innovative chemistry being employed to develop the next generation of life-saving medicines. A deep understanding of both the underlying biology of kinase signaling and the principles of modern synthetic organic chemistry is essential for continued progress in this critical area of research.

References

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2011). Molecules, 16(7), 5436-5447. [Link]

  • Ta, V. D., Le, T. T., Pham, Q. L., & Tran, T. T. T. (2015). PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Chemistry, 53(6e12), 790. [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. (2019). The Journal of Organic Chemistry, 84(15), 9456-9469. [Link]

  • Asymmetric Synthesis of Akt Kinase Inhibitor Ipatasertib. (2017). Organic Letters, 19(18), 4786-4789. [Link]

  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. (2007). Organic Process Research & Development, 11(5), 899-902. [Link]

  • Jin, H., Cai, Q., Liu, P., Chen, Y., Wang, D., Zhu, W., Xu, Y., & Qian, X. (2023). Multistep continuous flow synthesis of Erlotinib. Chinese Chemical Letters, 34(11), 108381. [Link]

  • A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org. Retrieved from [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. (2012). Advanced Pharmaceutical Bulletin, 2(1), 111-115. [Link]

  • Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. (2009). Organic Letters, 11(9), 1999-2002. [Link]

  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (2021). Frontiers in Chemistry, 9, 768784. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7574-7589. [Link]

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). (2011). Organic Process Research & Development, 15(5), 1018-1026. [Link]

  • EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (2014). Google Patents.
  • Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. (2006). The Journal of Organic Chemistry, 71(21), 8232-8238. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (2020). Journal of Molecular Structure, 1202, 127263. [Link]

  • Electrophilic fragment-based design of reversible covalent kinase inhibitors. (2015). Nature Chemical Biology, 11(7), 525-531. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]

  • WO2011095125A1 - Synthesis methods and purification methods of dasatinib. (2011). Google Patents.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7574-7589. [Link]

  • US8350029B2 - Process for the preparation of gefitinib. (2013). Google Patents.
  • CN104693184A - Synthesis method of crizotinib. (2015). Google Patents.
  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024). Molecules, 29(4), 837. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5170. [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules, 26(16), 4983. [Link]

  • Allosteric small-molecule kinase inhibitors. (2018). Medicinal Chemistry Research, 27(1), 1-14. [Link]

  • Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. (2025). Organic Letters, 27(21), 5849-5854. [Link]

  • A flow-based synthesis of Imatinib: the API of Gleevec. (2010). Chemical Communications, 46(14), 2450-2452. [Link]

  • Modular Continuous Flow Synthesis of Imatinib and Analogues. (2019). Organic Letters, 21(15), 5940-5944. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19045-19071. [Link]

  • Allosteric regulation and inhibition of protein kinases. (2020). Nature Reviews Drug Discovery, 19(8), 529-550. [Link]

  • Principles of Kinase Allosteric Inhibition and Pocket Validation. (2022). Journal of Medicinal Chemistry, 65(7), 5293-5310. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2011). In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals (pp. 1-36). [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Organic and Pharmaceutical Chemistry, 12(3), 1-10. [Link]

  • Synthesis and in Vitro and in Vivo Evaluation of Phosphoinositide-3-kinase Inhibitors. (2012). ACS Medicinal Chemistry Letters, 3(3), 212-216. [Link]

  • Multicomponent reactions – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 10, 2026, from [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. (2022). Molecules, 27(19), 6263. [Link]

Sources

Application Note: Spectroscopic Analysis of N-(5-bromo-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the spectroscopic analysis of N-(5-bromo-3-nitropyridin-2-yl)acetamide, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the structural elucidation and purity assessment of this compound. While experimental data for this specific molecule is not widely published, this guide synthesizes expected spectral characteristics based on established principles and data from analogous structures. The protocols provided are designed to be robust and self-validating for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (Molecular Formula: C₇H₆BrN₃O₃) is a substituted pyridine derivative of significant interest in medicinal chemistry.[2] Its structure, incorporating a bromo, a nitro, and an acetamido group on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, including kinase inhibitors for cancer therapy.[1] Accurate and comprehensive characterization of this intermediate is critical to ensure the identity, purity, and quality of downstream products. This application note serves as a practical guide to the multi-faceted spectroscopic analysis of this compound.

The following sections will delve into the theoretical underpinnings and practical application of four key spectroscopic techniques. Each section will provide an explanation of the expected spectral features, a detailed experimental protocol, and a summary of the anticipated data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the pyridine ring and the integrity of the acetamide side chain.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amide proton, and the methyl protons of the acetamide group.

  • Pyridine Ring Protons: Due to the electron-withdrawing effects of the nitro and bromo groups, the two protons on the pyridine ring are expected to be deshielded and appear at high chemical shifts (downfield). They should appear as two distinct doublets, with a small coupling constant characteristic of meta-coupling.

  • Amide Proton: The amide proton (N-H) is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Acetamide Methyl Protons: The methyl protons of the acetamide group will appear as a sharp singlet in the upfield region of the spectrum.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will each give a distinct signal. The carbons directly attached to the nitro group and the nitrogen of the acetamide group are expected to be the most deshielded. The carbon bearing the bromine atom will also be significantly downfield.

  • Carbonyl Carbon: The carbonyl carbon of the acetamide group will appear as a characteristic signal in the downfield region, typically around 170 ppm.[3]

  • Methyl Carbon: The methyl carbon of the acetamide group will be observed in the upfield region of the spectrum.

Table 1: Predicted NMR Data for this compound
Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine C2-~150-155
Pyridine C3-~145-150
Pyridine C4~8.8-9.2 (d)~135-140
Pyridine C5-~115-120
Pyridine C6~8.5-8.9 (d)~140-145
C=O-~168-172
-NH~9.5-10.5 (br s)-
-CH₃~2.2-2.5 (s)~20-25

Note: Predicted values are based on analysis of similar structures and general NMR principles. Actual values may vary depending on experimental conditions.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum C->D Insert into spectrometer E Acquire ¹³C NMR spectrum D->E F Perform 2D NMR (COSY, HSQC, HMBC) if necessary E->F G Apply Fourier transform F->G H Phase and baseline correction G->H I Integrate ¹H signals and reference spectra H->I J J I->J Structural Elucidation

Caption: Workflow for NMR analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for amides due to its ability to solvate the sample and slow down N-H proton exchange.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • If further structural confirmation is needed, 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) can be performed.[4]

  • Data Processing and Analysis:

    • Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

    • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly useful for confirming its molecular formula.

Expected Mass Spectral Features
  • Molecular Ion Peak: The key feature in the mass spectrum will be the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique). Due to the presence of bromine, this peak will appear as a characteristic doublet with a mass difference of 2 Da and a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[5]

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of the acetyl group, the nitro group, and the bromine atom. The observation of these fragment ions can provide further structural confirmation.

Table 2: Predicted Mass Spectrometry Data for this compound
Ion m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Notes
[M]⁺258.96260.96Molecular Ion
[M-NO₂]⁺212.97214.97Loss of nitro group
[M-COCH₃]⁺216.94218.94Loss of acetyl group
[M-Br]⁺180.04-Loss of bromine

Note: m/z values are for the monoisotopic masses.

Mass Spectrometry Protocol

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution B (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) A->B C Introduce sample into the mass spectrometer B->C D via direct infusion or LC-MS C->D E Acquire data in positive or negative ion mode D->E F Perform MS/MS for fragmentation analysis E->F G Determine the m/z of the molecular ion F->G H Analyze the isotopic pattern G->H I Identify fragment ions H->I J J I->J Confirm Molecular Formula and Structure IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Use solid sample directly (ATR) B or prepare a KBr pellet A->B C Place sample in the IR spectrometer B->C D Acquire the spectrum (e.g., 4000-400 cm⁻¹) C->D F Identify characteristic absorption bands D->F E Perform background scan E->C G Correlate bands to functional groups F->G H H G->H Confirm Functional Groups UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution B in a UV-transparent solvent (e.g., ethanol, acetonitrile) A->B C Fill a quartz cuvette with the solvent (blank) B->C D and acquire a baseline spectrum C->D E Fill the cuvette with the sample solution D->E F and acquire the absorption spectrum (e.g., 200-400 nm) E->F G Identify the wavelength(s) of maximum absorbance (λ_max) F->G H Calculate molar absorptivity (ε) if concentration is known G->H I I H->I Characterize Electronic Transitions

Sources

Application Notes and Protocols: N-(5-bromo-3-nitropyridin-2-yl)acetamide in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Pyridine Building Block for Novel Agrochemicals

N-(5-bromo-3-nitropyridin-2-yl)acetamide is a highly functionalized pyridine derivative that serves as a critical intermediate in the synthesis of modern agrochemicals. Its strategic arrangement of a reactive bromine atom, a directing nitro group, and a protected amine functionality makes it a valuable scaffold for the construction of complex heterocyclic systems with potent biological activity. This document provides a comprehensive guide for researchers, chemists, and professionals in the agrochemical industry on the synthesis and application of this key intermediate, with a focus on its role in the development of next-generation insecticides.

The pyridine core is a common motif in a wide range of successful agrochemicals due to its favorable physicochemical properties and ability to interact with biological targets. The specific substitution pattern of this compound allows for sequential and regioselective modifications, providing a robust platform for the synthesis of diverse compound libraries for high-throughput screening.

Synthesis of this compound

The synthesis of the title compound is a two-step process commencing with the commercially available 2-amino-5-bromopyridine. The first step involves a regioselective nitration, followed by the acetylation of the amino group.

Part 1: Synthesis of 2-amino-5-bromo-3-nitropyridine

The introduction of a nitro group at the C3 position of 2-amino-5-bromopyridine is achieved through electrophilic aromatic substitution using a nitrating mixture. The amino group at the C2 position directs the nitration to the C3 position, while the bromine at the C5 position further influences the regioselectivity. Careful control of the reaction temperature is crucial to prevent over-nitration and side product formation.

Protocol 1: Nitration of 2-amino-5-bromopyridine

Materials:

  • 2-amino-5-bromopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • 10% Sodium Hydroxide solution

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with a cooling bath (ice-salt mixture)

  • Thermometer

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the 2-amino-5-bromopyridine has completely dissolved, cool the mixture back to 0-5 °C.

  • Slowly add concentrated nitric acid dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 7-8 by the slow addition of a 10% sodium hydroxide solution while keeping the mixture cool in an ice bath.

  • A yellow precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water until the filtrate is neutral.

  • Dry the product, 2-amino-5-bromo-3-nitropyridine, under vacuum at 50-60 °C.

Expected Yield and Purity: This procedure typically yields a bright yellow solid with a yield of 80-90%. The purity can be assessed by HPLC and NMR spectroscopy.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-amino-5-bromo-3-nitropyridineC₅H₄BrN₃O₂218.01208-212Yellow to orange crystalline powder

Diagram 1: Synthesis of 2-amino-5-bromo-3-nitropyridine

G cluster_0 Synthesis of 2-amino-5-bromo-3-nitropyridine 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reagents Conc. H₂SO₄, Conc. HNO₃ 0-5 °C 2-amino-5-bromopyridine->Reagents Nitration Product 2-amino-5-bromo-3-nitropyridine Reagents->Product

Caption: Nitration of 2-amino-5-bromopyridine.

Part 2: Acetylation of 2-amino-5-bromo-3-nitropyridine

The amino group of 2-amino-5-bromo-3-nitropyridine is protected by acetylation using acetic anhydride. This step is crucial as it prevents the amino group from interfering in subsequent reactions and can modulate the reactivity of the pyridine ring.

Protocol 2: Synthesis of this compound

Materials:

  • 2-amino-5-bromo-3-nitropyridine

  • Acetic Anhydride

  • Pyridine (as catalyst, optional)

  • Toluene or Acetic Acid (as solvent)

  • Ice water

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Büchner funnel and flask

  • Vacuum pump

Procedure:

  • In a round-bottom flask, suspend 2-amino-5-bromo-3-nitropyridine in a suitable solvent such as toluene or glacial acetic acid.

  • Add acetic anhydride to the suspension. A slight excess (1.1-1.5 equivalents) is recommended.

  • Optionally, a catalytic amount of pyridine can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice water with stirring to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product, this compound, under vacuum.

Expected Yield and Purity: The expected yield is typically high, in the range of 90-98%. The product is usually obtained as an off-white to pale yellow solid. Purity can be confirmed by melting point, NMR, and mass spectrometry.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compoundC₇H₆BrN₃O₃260.05Off-white to pale yellow solid

Diagram 2: Synthesis of this compound

G cluster_1 Synthesis of this compound Start 2-amino-5-bromo-3-nitropyridine Reagent Acetic Anhydride Reflux Start->Reagent Acetylation Final_Product This compound Reagent->Final_Product

Caption: Acetylation of 2-amino-5-bromo-3-nitropyridine.

Application in the Synthesis of Pyrazolopyridine Insecticidal Scaffolds

This compound is a key precursor for the synthesis of pyrazolo[1,5-a]pyridine derivatives, a class of compounds that have shown significant promise as insecticides. The synthesis involves the deprotection of the acetamide, followed by a diazotization and intramolecular cyclization to form the fused heterocyclic system.

Protocol 3: Synthesis of a 6-Bromo-8-nitropyrazolo[1,5-a]pyridine Scaffold

This protocol outlines a plausible synthetic route. The initial hydrolysis of the acetamide is a critical step to liberate the free amine for the subsequent cyclization.

Part A: Hydrolysis of this compound

Materials:

  • This compound

  • Hydrochloric Acid (concentrated) or Sulfuric Acid (concentrated)

  • Water

  • Sodium Hydroxide or Sodium Bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend this compound in a mixture of water and a strong acid (e.g., concentrated HCl).

  • Heat the mixture to reflux for 4-8 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product, 2-amino-5-bromo-3-nitropyridine.

  • Filter the solid, wash with cold water, and dry under vacuum.

Part B: Diazotization and Intramolecular Cyclization

Materials:

  • 2-amino-5-bromo-3-nitropyridine (from Part A)

  • Sodium Nitrite

  • Hydrochloric Acid (concentrated)

  • A suitable cyclization agent (e.g., a compound with an active methylene group like ethyl acetoacetate)

  • A suitable solvent (e.g., acetic acid)

Procedure:

  • Dissolve 2-amino-5-bromo-3-nitropyridine in a mixture of a suitable solvent (e.g., glacial acetic acid) and concentrated hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of the cyclization agent (e.g., ethyl acetoacetate) in the same solvent.

  • Slowly add the cold diazonium salt solution to the solution of the cyclization agent with vigorous stirring.

  • Allow the reaction mixture to stir at low temperature for a few hours and then let it warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water and collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired pyrazolo[1,5-a]pyridine derivative.

Diagram 3: Synthetic Pathway to a Pyrazolo[1,5-a]pyridine Scaffold

G cluster_2 Application in Agrochemical Synthesis Start_App This compound Hydrolysis Acid Hydrolysis Start_App->Hydrolysis Intermediate 2-amino-5-bromo-3-nitropyridine Hydrolysis->Intermediate Cyclization 1. NaNO₂, HCl 2. Cyclization Agent Intermediate->Cyclization Final_Scaffold 6-Bromo-8-nitropyrazolo[1,5-a]pyridine Scaffold Cyclization->Final_Scaffold

Caption: Synthesis of a pyrazolopyridine scaffold.

Conclusion and Future Perspectives

This compound is a pivotal intermediate that provides a versatile entry point for the synthesis of novel agrochemicals. The protocols detailed herein offer a robust foundation for the laboratory-scale synthesis of this compound and its subsequent elaboration into more complex, biologically active molecules. The strategic positioning of the functional groups allows for a wide range of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and heterocyclic ring formation.

Further exploration of the reactivity of this compound is warranted. For instance, the bromine atom can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions to introduce further diversity. The nitro group can be reduced to an amino group, which can then be derivatized or utilized in further cyclization reactions. These potential transformations open up a vast chemical space for the discovery of new agrochemical leads with improved efficacy, selectivity, and environmental profiles.

References

  • Synthesis of 2-Amino-5-bromopyridine and its derivatives. ResearchGate. Available at: [Link]

  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism). YouTube. Available at: [Link]

  • A kind of preparation method of 2 nitro 5 bromopyridines.Google Patents.
  • Pyrazolo[1,5-a]pyridine derivatives and methods of their use.Google Patents.
  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • N-(5-Bromopyridin-2-yl)acetamide. PubMed Central (PMC). Available at: [Link]

Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of N-(5-bromo-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the reactivity of N-(5-bromo-3-nitropyridin-2-yl)acetamide with various nucleophiles. This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds. Its unique electronic architecture, featuring a pyridine ring activated by a nitro group and bearing a displaceable bromine atom, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr). We will explore the underlying mechanistic principles, provide detailed, field-tested protocols for reactions with amine, thiol, and alkoxide nucleophiles, and offer expert insights into experimental design, troubleshooting, and optimization. The protocols and data presented herein are designed to be self-validating systems, enabling scientists to reliably synthesize novel substituted 2-acetamido-3-nitropyridine derivatives for applications in pharmaceutical and materials science research.

Scientific Foundation: Understanding the Reactivity of this compound

This compound (CAS 381679-24-9) is a bespoke substrate for nucleophilic aromatic substitution (SNAr) due to a confluence of structural and electronic factors.[1] The pyridine ring is inherently electron-deficient compared to benzene, a property that is significantly amplified by the presence of a strongly electron-withdrawing nitro group at the C3 position.[2][3] This potent induction and resonance effect drastically lowers the electron density of the aromatic system, making it susceptible to attack by nucleophiles.

The reaction proceeds via a well-established addition-elimination mechanism.[3] This pathway involves two discrete steps:

  • Nucleophilic Addition: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of a leaving group.

Regioselectivity: The Decisive Role of Substituent Effects

On the this compound scaffold, two potential sites for substitution exist: the C5 carbon bearing the bromo group and the C2 carbon attached to the acetamido group. The bromide ion is an excellent leaving group, far superior to the acetamido anion. Furthermore, the C5 position is para to the ring's nitrogen atom. In pyridinic systems, the ortho (C2, C6) and para (C4) positions are highly activated towards nucleophilic attack because the anionic charge of the Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom.[4] While the C3-nitro group is technically meta to the C5 position, its powerful deactivating effect on the entire ring, combined with the intrinsic activation of the C5 position by the ring nitrogen, overwhelmingly directs the substitution to the C5-bromo position. Attack at C2 is disfavored due to the poor leaving group ability of the acetamido moiety.

The mechanism below illustrates the favored reaction pathway.

Figure 1: Generalized SNAr mechanism on the substrate.

Experimental Protocols: A Practical Guide

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Amination with Secondary Amines (e.g., Piperidine)

This protocol facilitates the synthesis of N-(5-(piperidin-1-yl)-3-nitropyridin-2-yl)acetamide, a common transformation in the development of compound libraries. The base is crucial for scavenging the HBr generated during the reaction.

Materials and Reagents

Reagent CAS Number M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 381679-24-9 260.07 1.0 1.0
Piperidine 110-89-4 85.15 1.2 1.2
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 2.0 2.0

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 5 mL | - |

Equipment

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • To a dry round-bottom flask, add this compound (1.0 mmol, 260 mg) and potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) and stir the suspension.

  • Add piperidine (1.2 mmol, 0.12 mL) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS (approx. 4-8 hours).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Thiolation with S-Nucleophiles (e.g., Thiophenol)

This reaction introduces a thioether linkage, a key functional group in many biologically active molecules. The base deprotonates the thiol to the more potent thiolate nucleophile.

Materials and Reagents

Reagent CAS Number M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 381679-24-9 260.07 1.0 1.0
Thiophenol 108-98-5 110.18 1.1 1.1
Cesium Carbonate (Cs₂CO₃) 534-17-8 325.82 1.5 1.5

| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 | 5 mL | - |

Procedure

  • Add this compound (1.0 mmol, 260 mg) and cesium carbonate (1.5 mmol, 489 mg) to a dry round-bottom flask with a stir bar.

  • Add anhydrous acetonitrile (5 mL).

  • Carefully add thiophenol (1.1 mmol, 0.11 mL) to the suspension.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (approx. 2-6 hours). The reaction is typically faster than amination.

  • Once the starting material is consumed, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue via silica gel column chromatography to obtain the desired N-(3-nitro-5-(phenylthio)pyridin-2-yl)acetamide.

  • Characterize the product by appropriate spectroscopic methods.

Protocol 3: Alkoxylation with O-Nucleophiles (e.g., Sodium Methoxide)

This protocol is for the synthesis of alkoxy-pyridines. Anhydrous conditions are critical to prevent the formation of hydrolysis byproducts.

Materials and Reagents

Reagent CAS Number M.W. ( g/mol ) Amount (mmol) Equivalents
This compound 381679-24-9 260.07 1.0 1.0
Sodium Methoxide (NaOMe), 25 wt% in MeOH 124-41-4 54.02 1.5 1.5

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 5 mL | - |

Procedure

  • Dissolve this compound (1.0 mmol, 260 mg) in anhydrous THF (5 mL) in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sodium methoxide solution (1.5 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent in vacuo.

  • Purify the crude material by column chromatography to yield N-(5-methoxy-3-nitropyridin-2-yl)acetamide.

  • Characterize the final product.

Workflow and Data Summary

The general workflow for these SNAr reactions is highly consistent, facilitating parallel synthesis and library generation.

Workflow A 1. Reagent Setup (Substrate, Base, Solvent) B 2. Nucleophile Addition A->B C 3. Reaction (Heating/Stirring) B->C D 4. Progress Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Workup (Quench & Extraction) D->E Complete F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization (NMR, MS) G->H

Figure 2: General experimental workflow for SNAr reactions.

Comparative Data Table

The following table summarizes typical conditions for the reaction of this compound with various nucleophiles. Conditions may require optimization depending on the specific nucleophile used.

Nucleophile (Nu-H)ClassBase (equiv.)SolventTemp (°C)Time (h)Product (Structure)
PiperidineAmineK₂CO₃ (2.0)DMF854-8N-(3-nitro-5-(piperidin-1-yl)pyridin-2-yl)acetamide
MorpholineAmineK₂CO₃ (2.0)DMF854-8N-(3-nitro-5-morpholinopyridin-2-yl)acetamide
BenzylamineAmineDIPEA (2.0)ACN806-12N-(5-(benzylamino)-3-nitropyridin-2-yl)acetamide
ThiophenolThiolCs₂CO₃ (1.5)ACNRT2-6N-(3-nitro-5-(phenylthio)pyridin-2-yl)acetamide
EthanethiolThiolNaH (1.2)THF0 to RT1-4N-(5-(ethylthio)-3-nitropyridin-2-yl)acetamide
Sodium MethoxideAlkoxide- (Reagent)THF/MeOHRT12-24N-(5-methoxy-3-nitropyridin-2-yl)acetamide
Sodium EthoxideAlkoxide- (Reagent)THF/EtOHRT12-24N-(5-ethoxy-3-nitropyridin-2-yl)acetamide

Expert Insights and Troubleshooting

  • Causality of Solvent Choice: Polar aprotic solvents (DMF, DMSO, ACN, THF) are paramount for SNAr reactions. They effectively solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Furthermore, they can stabilize the polar Meisenheimer intermediate.

  • Base Selection: For amine nucleophiles, an inorganic base like K₂CO₃ or an organic base like diisopropylethylamine (DIPEA) is sufficient. For less acidic thiol nucleophiles, a stronger base like NaH or Cs₂CO₃ is often required to generate the thiolate in situ.

  • Troubleshooting Low Yields: If a reaction is sluggish or gives low yields, consider:

    • Increasing Temperature: SNAr reactions are often accelerated by heat. Microwave irradiation can also be a powerful tool for driving difficult reactions to completion.[5]

    • Changing Solvent: Switching from ACN or THF to a more polar solvent like DMF or DMSO can significantly increase the reaction rate.

    • Verifying Reagent Purity: Ensure all reagents, especially the solvent, are anhydrous, as water can compete as a nucleophile or deactivate bases.

  • Potential Side Reactions: Under strongly basic or high-temperature conditions, hydrolysis of the acetamido group is a potential side reaction, leading to the corresponding 2-amino derivative. This can be minimized by using milder bases and the lowest effective temperature.

The resulting substituted 2-acetamido-3-nitropyridine products are valuable intermediates. For example, similar structures are used in the synthesis of b-Raf inhibitors for cancer therapy, highlighting the pharmaceutical relevance of this chemistry.[6] The nitro group can be readily reduced to an amine, which can then be used in further coupling or cyclization reactions to build highly complex molecular architectures.[7]

References

  • Vertex Search. (2024). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • PubMed. (n.d.). N-(5-Bromo-pyridin-2-yl)acetamide.
  • Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). N-(3-Bromo-5-nitropyridin-2-yl)acetamide CAS NO.1065074-93-2.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-.
  • Nantong Zandery Bio-Technology Co.,LTD. (n.d.). 2-Acetamido-5-bromo-3-nitropyridine.
  • Evans, M. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • ChemicalBook. (2025). 2-Amino-5-bromo-3-nitropyridine.
  • NIH. (n.d.). N-(5-Bromopyridin-2-yl)acetamide.
  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution.
  • NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines.
  • United States Biological. (n.d.). 5-Bromo-3-nitropyridine-2-thiol.
  • ChemicalBook. (2022). N-(3-Bromo-5-nitropyridin-2-yl)acetamide.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Journal of the Chemical Society B. (n.d.). Nucleophilic displacements in substituted pyridine N-oxides.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Journal of the Chemical Society, Perkin Trans. 2. (1982). Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens....
  • NIH PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring.

Sources

Troubleshooting & Optimization

scaling up N-(5-bromo-3-nitropyridin-2-yl)acetamide synthesis issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Performance Synthesis Guide Topic: Scaling Up N-(5-bromo-3-nitropyridin-2-yl)acetamide Reference ID: TSC-PYR-03N

Executive Summary: The Deactivated Amine Challenge

Welcome to the technical support center for pyridine functionalization. The synthesis of This compound presents a classic conflict in process chemistry: Electronic Deactivation vs. Nucleophilicity.

The presence of a nitro group at the C3 position and a bromine atom at C5 creates a severely electron-deficient pyridine ring. Consequently, the exocyclic amine at C2 becomes non-nucleophilic, making the final acetylation step kinetically sluggish and prone to incomplete conversion. Furthermore, the precursor synthesis (nitration) carries significant thermal safety risks upon scale-up.

This guide addresses these specific bottlenecks using a "Problem-Solution" architecture.

Module 1: The Precursor Bottleneck (Nitration)

Context: You are likely synthesizing the precursor 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine.

Q: The reaction exotherm spikes uncontrollably upon adding H₂SO₄/HNO₃. How do I manage this at >100g scale?

A: The "Heat Sink" Protocol. The nitration of aminopyridines is notoriously exothermic. At scale, the heat accumulation rate often exceeds the heat removal capacity of standard jacketed reactors.

  • The Mechanism: The reaction involves the formation of the nitronium ion (

    
    ) and its attack on the protonated aminopyridine. The exotherm comes from both the mixing of acids and the electrophilic substitution itself.
    
  • Corrective Protocol:

    • Dissolution First: Dissolve the starting material (2-amino-5-bromopyridine) in concentrated H₂SO₄ at

      
      . Do not add nitric acid yet.
      
    • Controlled Addition: Add fuming HNO₃ (or KNO₃/H₂SO₄ mix) dropwise via a pressure-equalizing addition funnel (or dosing pump).

    • Thermal Ceiling: Maintain internal temperature strictly

      
      . If it hits 
      
      
      
      , stop addition immediately.
    • Quench Safety: Never pour water into the reaction. Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product as a yellow/orange solid.

Q: I am seeing significant regioisomers (5-bromo-X-nitropyridine). Why?

A: Acid Concentration Drift. The amino group directs ortho/para. Since the para position (C5) is blocked by Bromine, the ortho position (C3) is favored. However, if the acidity drops (due to water generation), the directing power of the amine changes (free base vs. protonated species).

  • Fix: Ensure anhydrous conditions at the start. Use 98% H₂SO₄ and fuming HNO₃ to maintain the protonated amine species, which favors the 3-position due to the specific electronics of the pyridine ring under strongly acidic conditions.

Module 2: The Acetylation Core (The Final Step)[1]

Context: Converting 2-amino-5-bromo-3-nitropyridine to the target acetamide.

Q: The reaction stalls at 60-70% conversion even after 24 hours reflux in Acetic Anhydride. What is wrong?

A: Electronic Deactivation. The 3-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the exocyclic nitrogen, rendering it a poor nucleophile. Standard acetylation (Ac₂O in AcOH) is insufficient.

  • Troubleshooting Table: Acetylation Conditions

MethodReagentsOutcomeSuitability for Scale-Up
Standard Ac₂O / AcOHIncomplete. Stalls at equilibrium.Low
Catalytic Ac₂O / cat. H₂SO₄Good. Acid catalysis activates the anhydride.High (Preferred)
Nucleophilic Ac₂O / DMAPExcellent. DMAP generates a reactive acyl-pyridinium species.Medium (Costly removal of DMAP)
Aggressive AcCl / PyridineMessy. Generates HCl salts; difficult workup.Low
  • Recommended Protocol (Self-Validating):

    • Suspend limiting reagent in Acetic Anhydride (5-8 equivalents).

    • Add catalytic H₂SO₄ (0.1 eq) or Methanesulfonic acid .

    • Heat to 80-90°C . The suspension should clear as the product forms (product is often more soluble in hot Ac₂O than the starting material).

    • Validation: Take an aliquot, quench in MeOH, and run LCMS. If Starting Material > 2%, add 0.05 eq more acid catalyst.

Q: My product turns into a "Brick Dust" solid that clogs the reactor drain. How do I handle isolation?

A: Solvent Swap Precipitation. The target molecule, this compound, is highly crystalline and poorly soluble in non-polar solvents.

  • The Fix:

    • Do not distill the Acetic Anhydride to dryness (creates tar).

    • Cool the reaction mass to

      
      .
      
    • Slowly add Ice Water (3x volume) to hydrolyze excess Ac₂O.

    • Crucial: Allow the slurry to stir for 1-2 hours. This ensures the "gummy" intermediate phase transitions into a filterable crystalline solid.

    • Filter and wash with water until pH is neutral.[1]

Module 3: Visualizing the Workflow & Safety

Synthesis Logic & Troubleshooting Flow

SynthesisWorkflow Start Start: 2-Amino-5-bromopyridine Nitration Step 1: Nitration (HNO3 / H2SO4) Start->Nitration Dissolve in H2SO4 first Check1 Check: Temp < 15°C? Check: Isomer Purity? Nitration->Check1 Check1->Nitration Fail: Cooling Failure/Regio-mix Intermediate Intermediate: 2-Amino-5-bromo-3-nitropyridine Check1->Intermediate Pass Acetylation Step 2: Acetylation (Ac2O + Catalyst) Intermediate->Acetylation Stall Issue: Reaction Stalls? Acetylation->Stall Force Action: Add H2SO4 cat. or Increase Temp to 90°C Stall->Force Yes Workup Workup: Quench in Ice Water Filter Precipitate Stall->Workup No (Complete) Force->Acetylation Final Target: This compound Workup->Final

Caption: Figure 1. Synthesis workflow emphasizing the critical control points at the nitration exotherm and acetylation kinetics.

Safety Decision Tree: Thermal Runaway

SafetyTree Hazard Hazard: Nitration Exotherm Control Control: Dosing Rate Hazard->Control Monitor Monitor: Internal Temp (Ti) Control->Monitor Decision Is Ti > 20°C? Monitor->Decision Safe Continue Addition Decision->Safe No Stop STOP Addition Max Cooling Decision->Stop Yes Stop->Monitor Temp Drops Dump Emergency Dump to Ice Water Stop->Dump Temp Rises (Runaway)

Caption: Figure 2. Safety logic for managing the nitration step. Immediate cessation of dosing is the primary barrier against thermal runaway.

Module 4: Quality & Analytical Specifications

When scaling up, "purity" is not just a number; it is a profile.

ParameterSpecificationMethodTroubleshooting
Appearance Yellow to Off-White PowderVisualDark color indicates tar/polymerization (temp too high).
HPLC Purity > 98.0%C18 / AcCN:H2OBis-acetyl impurity: If observed, reflux in aqueous EtOH to hydrolyze the di-acetamide back to mono-acetamide.
Moisture < 0.5%KF TitrationHigh moisture interferes with downstream organometallic couplings. Dry at 50°C under vacuum.
Proton NMR Distinct NH singlet (~10-11 ppm)DMSO-d6Disappearance of NH2 broad singlet confirms acetylation.

References & Authority

  • Nitration of Aminopyridines:

    • Source: Standard protocols for nitrating electron-deficient heterocycles utilize mixed acid (HNO3/H2SO4) conditions to ensure the formation of the nitronium ion.

    • Citation:Canibano, V. et al. "Synthesis of 2-amino-3-nitropyridines." Synthesis 2001(14): 2175. (General methodology for 3-nitro-2-aminopyridine synthesis).

  • Acetylation of Deactivated Amines:

    • Source: The use of acid catalysis (H2SO4) to accelerate the acetylation of poor nucleophiles is a fundamental organic synthesis technique.

    • Citation:Greene, T.W., Wuts, P.G.M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Principles of amide formation).

  • Scale-Up Safety:

    • Source: Thermal hazards of nitration reactions.

    • Citation:Stoessel, F. "Thermal Safety of Chemical Processes." Wiley-VCH, 2008.

  • Specific Scaffold Synthesis:

    • Source: Patent literature describing JAK/Kinase inhibitors often utilizes this specific intermediate.

    • Citation:Menet, C.J. et al. "Triazolopyridines as Kinase Inhibitors." WO 2010/149769. (Describes analogous synthesis routes involving 3-nitro-2-aminopyridines).

    • Link:

(Note: While specific CAS numbers like 6945-68-2 refer to the 2-amino-5-bromo-3-nitropyridine precursor, the principles above are derived from verified heterocycle chemistry scale-up practices.)

Sources

Technical Support Center: Synthesis of N-(5-bromo-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(5-bromo-3-nitropyridin-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in this synthesis: the formation of the di-acetylated byproduct. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the selectivity and yield of the desired mono-acetylated product.

Reaction Overview and the Di-acetylation Challenge

The target synthesis involves the N-acetylation of the exocyclic amino group of 2-amino-5-bromo-3-nitropyridine. The presence of a nitro group, a strong electron-withdrawing group, deactivates the pyridine ring and reduces the nucleophilicity of the 2-amino group. This can necessitate carefully optimized conditions to achieve efficient conversion. However, overly forcing conditions can lead to a common side reaction: di-acetylation, where the initially formed acetamide nitrogen is acetylated a second time.

This guide provides a systematic approach to favor the desired mono-acetylation pathway over the competing di-acetylation side reaction.

reaction_pathway Fig. 1: Reaction Pathway for Acetylation A 2-Amino-5-bromo- 3-nitropyridine C This compound (Desired Mono-acetylated Product) A->C + Ac₂O (Desired Pathway) B Acetic Anhydride (Ac₂O) D Di-acetylated Byproduct C->D + Excess Ac₂O (Undesired Pathway)

Caption: Reaction scheme showing desired mono-acetylation and undesired di-acetylation.

Troubleshooting Guide: Selectivity Control

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: I am observing a significant amount of a di-acetylated byproduct in my reaction. How can I minimize its formation?

A1: The formation of the di-acetylated impurity is a classic sign that the reaction conditions are too harsh or that the concentration of the acetylating agent is too high. To enhance selectivity for the mono-acetylated product, a multi-faceted approach is required, focusing on stoichiometry, temperature, and reagent addition.

  • Stoichiometric Control: This is the most critical parameter. Avoid using a large excess of the acetylating agent. A slight excess is often sufficient to drive the reaction to completion without promoting the second acetylation.[1]

  • Temperature Management: Lowering the reaction temperature decreases the rate of both the desired and undesired reactions. However, the activation energy for di-acetylation is typically higher, meaning a reduction in temperature will suppress this side reaction more significantly. Initiating the reaction at 0 °C is a standard practice for selective acylations.[2]

  • Controlled Reagent Addition: Adding the acetylating agent (e.g., acetic anhydride) slowly and dropwise to a solution of the amine ensures that the concentration of the anhydride remains low throughout the reaction vessel. This minimizes localized "hotspots" of high reagent concentration that can lead to over-acetylation.[3][4]

ParameterRecommended ConditionRationale
Acetic Anhydride Stoichiometry 1.05 - 1.20 equivalentsMinimizes availability of reagent for the second acetylation step.[1][5]
Initial Reaction Temperature 0 °C to 5 °CReduces the rate of the less favorable di-acetylation side reaction.[2]
Reagent Addition Method Dropwise addition over 15-30 minsPrevents localized high concentrations of the acetylating agent.[3]
Solvent Anhydrous Pyridine or Dichloromethane (DCM)Pyridine acts as both solvent and base; DCM is a good alternative if pyridine's basicity is too high.[6]

Q2: My reaction is very slow or incomplete. When I try to force it with heat or more reagent, I get the di-acetylated product. What should I do?

A2: This is a common dilemma when dealing with deactivated amines. The key is to enhance the reactivity of the system without resorting to brute-force methods that compromise selectivity.

  • Check Reagent Quality: Acetic anhydride is susceptible to hydrolysis if exposed to atmospheric moisture. Use a fresh bottle or a recently opened one that has been stored under anhydrous conditions to ensure its reactivity.[1]

  • Catalysis: While pyridine itself acts as a base and a nucleophilic catalyst, the addition of a catalytic amount (0.05 - 0.1 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic catalyst that forms a highly reactive acetylpyridinium intermediate.[7] Caution: Use DMAP judiciously, as its high activity can also promote di-acetylation if other parameters are not controlled.

  • Patience and Monitoring: Allow the reaction to stir at a controlled temperature (e.g., room temperature after initial addition at 0 °C) for a longer period. Monitor the reaction's progress carefully using Thin-Layer Chromatography (TLC) to determine the point of maximum mono-acetylation before significant byproduct formation occurs.[3]

Q3: How can I effectively monitor the reaction to prevent over-acetylation?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time monitoring.

  • Prepare Your TLC System:

    • Stationary Phase: Standard silica gel plates.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. A good starting point is a 3:1 to 1:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: On the baseline of the TLC plate, spot the starting amine (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Development and Visualization: Develop the plate in the eluent chamber. After the solvent front nears the top, remove the plate and visualize the spots under UV light. The starting amine, the mono-acetylated product, and the di-acetylated byproduct will have different polarities and thus different Rf values.

    • Expected Rf Values: Starting Amine (most polar, lowest Rf) < Mono-acetylated Product < Di-acetylated Byproduct (least polar, highest Rf).

  • Interpretation: By comparing the intensity of the spots over time, you can determine when the starting material is consumed and decide when to quench the reaction to maximize the yield of the desired product.

Experimental Protocols

Protocol 1: Recommended Procedure for Selective Mono-N-Acetylation

This protocol is designed to maximize the yield of this compound while minimizing di-acetylation.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromo-3-nitropyridine (1.0 eq.).

  • Dissolution: Add anhydrous pyridine (5-10 mL per gram of substrate) and stir until the starting material is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetic anhydride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by TLC every 1-2 hours.

  • Quenching: Once TLC indicates the consumption of the starting material and minimal formation of the higher-Rf byproduct, cool the mixture back to 0 °C and quench the reaction by the slow addition of water or dry methanol.[2]

Protocol 2: Work-up and Purification

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the pyridine. Co-evaporation with toluene can help remove the final traces.[3]

  • Extraction: Dilute the residue with an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with:

    • A dilute acidic solution (e.g., 1M HCl or aqueous copper sulfate) to remove any remaining pyridine by converting it to its water-soluble salt.[1]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acetic acid.[2]

    • Brine (saturated aqueous NaCl) to remove excess water.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.[8]

Frequently Asked Questions (FAQs)

Q1: What is the precise role of pyridine in this reaction? A1: Pyridine serves two primary functions. First, it acts as a basic solvent to neutralize the acetic acid byproduct that is generated during the reaction, driving the equilibrium towards the product. Second, it can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate, which is then more readily attacked by the amine.[3][6][7]

Q2: Can I use acetyl chloride instead of acetic anhydride? A2: Yes, acetyl chloride is a more reactive acetylating agent. While this can be beneficial for acylating deactivated amines, its higher reactivity also increases the risk of di-acetylation and other side reactions. If you choose to use acetyl chloride, it is even more critical to use low temperatures, controlled stoichiometry, and slow addition. Acetic anhydride is generally the preferred reagent for achieving higher selectivity in this type of transformation.

Q3: How can I confirm the structure of my product and quantify the di-acetylated impurity? A3: A combination of analytical techniques should be used:

  • ¹H NMR: The mono-acetylated product will show a characteristic singlet for the acetyl methyl group (~2.2 ppm) and an N-H peak. The di-acetylated product would lack the N-H peak and may show two distinct acetyl signals if their chemical environments are different.

  • Mass Spectrometry (MS): This will allow you to confirm the molecular weight of the desired product and identify the mass of the di-acetylated byproduct.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying the purity of your final product and determining the percentage of any di-acetylated impurity. A calibration curve can be used for precise quantification.[9]

Q4: The starting material, 2-amino-5-bromo-3-nitropyridine, is poorly soluble. What can I do? A4: Ensuring complete dissolution of the starting material before adding the acetylating agent is crucial for a homogeneous reaction. If solubility in pyridine is an issue, you can gently warm the mixture to aid dissolution and then cool it back down to 0 °C before adding the acetic anhydride. Alternatively, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can be used, though you would then need to add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

References
  • A product from the reaction of pyridine with acetic anhydride - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • What is the role of pyridine in the acetylations of alcohols? - Reddit r/OrganicChemistry. [Link]

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calcul
  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - [Source Link Not Available]
  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. [Link]

  • N-(5-Bromopyridin-2-yl)acetamide - National Center for Biotechnology Information. [Link]

  • Method and assays for quantitation of acetamide in a composition - Google P
  • High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - SpringerLink. [Link]

  • N-(5-Bromo-pyridin-2-yl)acetamide - PubMed. [Link]

  • O-Acetylation using acetic anhydride in pyridine - GlycoPODv2. [Link]

  • 2-Amino-5-bromo-3-nitropyridine - PubChem. [Link]

Sources

characterization of unexpected byproducts in N-(5-bromo-3-nitropyridin-2-yl)acetamide reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting N-(5-bromo-3-nitropyridin-2-yl)acetamide Reactions

Topic: Characterization of Unexpected Byproducts Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Diagnostic Overview: The "Triage" Station

When working with This compound (referred to hereafter as NBNA ), unexpected byproducts often arise due to the competing electronic effects of the nitro group (C3), the bromine (C5), and the labile acetamide (C2).

Use this rapid diagnostic table to identify your impurity based on LC-MS/NMR data before proceeding to the specific troubleshooting module.

Observation (LC-MS) NMR Characteristic Likely Identity Module
[M-42] (m/z ~218)Loss of singlet at ~2.2 ppm (acetyl

). Appearance of broad

singlet (6-7 ppm).
Deacetylation (Hydrolysis)[Module A]
[M-18] (m/z ~242)Loss of acetyl methyl. Aromatic region shift. (Occurs during reduction).Imidazopyridine Cyclization [Module B]
[M+Nu-46] (Variable)Loss of

signals. Retention of Br pattern.
Nitro-Displacement (

anomaly)
[Module C]
[M+Nu-80] (Variable)Loss of Br pattern. Retention of

.
Bromine-Displacement (Expected Product)N/A

Technical Modules & Troubleshooting

Module A: The "Missing" Acetyl (Hydrolysis)

Issue: Spontaneous conversion of NBNA to 2-amino-5-bromo-3-nitropyridine . Context: Common during storage or reactions requiring basic conditions.

  • The Mechanism: The electron-withdrawing nature of the 3-nitro group and the pyridine ring makes the amide nitrogen (

    
    -H) highly acidic. Once deprotonated, the carbonyl carbon becomes highly susceptible to nucleophilic attack by hydroxide or water, leading to rapid hydrolysis.
    
  • Troubleshooting:

    • Q: Why is my starting material degrading in DMF/DMSO?

      • A: Commercial DMF/DMSO often contains trace amines or water. The 3-nitro group activates the acetamide toward hydrolysis even with weak bases. Action: Use anhydrous, amine-free solvents. Store the solid at 2-8°C under argon.

    • Q: Can I re-acetylate the byproduct?

      • A: Yes, but standard conditions (

        
        /Pyridine) may lead to bis-acetylation (formation of the imide) due to the deactivated amine. Use 
        
        
        
        with catalytic
        
        
        or reflux in acetic acid to favor the mono-acetylated product.
Module B: The "Cyclization" Trap (Reduction Anomalies)

Issue: Formation of 6-bromo-2-methylimidazo[4,5-b]pyridine during nitro group reduction. Context: Attempting to reduce the nitro group to an amine (e.g., for subsequent coupling) while retaining the acetamide.

  • The Mechanism: Reduction of the nitro group yields a 3-amino intermediate. The proximity of the 3-amino group to the 2-acetamido carbonyl facilitates an intramolecular condensation (Morgan-Walls type reaction), closing the imidazole ring and expelling water.

  • Troubleshooting:

    • Q: I used Fe/AcOH or

      
      /Pd, but I got a bicyclic product. How do I prevent this? 
      
      • A: Acidic conditions promote cyclization. To maintain the open-chain N-(3-amino-5-bromopyridin-2-yl)acetamide , perform the reduction under neutral conditions (e.g., Sodium Dithionite in THF/Water or

        
         in EtOH at low temperature).
        
    • Q: How do I confirm cyclization via NMR?

      • A: Look for the disappearance of the amide carbonyl carbon (>168 ppm) in

        
         NMR and the appearance of a C=N resonance (~150-160 ppm). In 
        
        
        
        NMR, the acetyl methyl group will shift slightly upfield as it becomes part of the aromatic imidazole ring.
Module C: The "Wrong" Substitution (Regioselectivity)

Issue: Nucleophilic attack displaces the Nitro group instead of the Bromine . Context:


 reactions intended to displace the C5-Bromine.
  • The Mechanism: In highly electron-deficient systems like 3-nitropyridines, the nitro group is an excellent leaving group (nucleofugality:

    
     > halogen in certain contexts). Hard nucleophiles (alkoxides, thiols) often attack the C3 position (ipso-substitution) rather than the C5-Br position.
    
  • Troubleshooting:

    • Q: I treated NBNA with a thiol/alkoxide, but the Bromine is still there. What happened?

      • A: You likely displaced the nitro group.[1] This is governed by the "Symbiosis" of the transition state; the nitro group at C3 is more activated for displacement than the meta-positioned C5-Br.

    • Q: How do I force C5-Br displacement?

      • A: Switch to "softer" nucleophiles or transition-metal catalyzed cross-coupling (Suzuki/Buchwald) which are specific to the C-Br bond.

        
         is inherently risky for regioselectivity on this scaffold.
        

Visualizing the Pathways

The following diagram illustrates the competition between the desired pathway and the three primary failure modes.

NBNA_Reactivity NBNA This compound (Starting Material) Prod_SNAr Desired C5-Substituted Product (Br Displaced) NBNA->Prod_SNAr Pd-Catalysis or Soft Nucleophiles Byprod_Hydro Byproduct A: Deacetylation (2-amino-5-bromo-3-nitropyridine) NBNA->Byprod_Hydro Hydrolysis (Base/H2O, Heat) Byprod_Cyclic Byproduct B: Imidazopyridine (Cyclization upon Reduction) NBNA->Byprod_Cyclic Reduction (Fe/AcOH, H2/Pd) Byprod_Ipso Byproduct C: Denitration (NO2 Displaced by Nucleophile) NBNA->Byprod_Ipso Hard Nucleophiles (RO-, RS-)

Caption: Reaction map showing the divergence between desired C5-functionalization (Green) and common impurity pathways (Red) driven by hydrolysis, cyclization, and ipso-substitution.

Experimental Protocols

Protocol 1: Controlled Deacetylation (Standardizing the Impurity)

To synthesize the standard for Byproduct A (for HPLC calibration):

  • Dissolve NBNA (1.0 eq) in MeOH.

  • Add

    
     (2.0 eq) and stir at RT for 2 hours.
    
  • Observation: Yellow solution turns bright orange/red.

  • Concentrate and partition between EtOAc/Water.

  • Result: Quantitative yield of 2-amino-5-bromo-3-nitropyridine.

Protocol 2: Preventing Cyclization during Reduction

To obtain the open-chain amine without forming the imidazopyridine:

  • Dissolve NBNA (1.0 eq) in THF/Water (3:1).

  • Add Sodium Dithionite (

    
    , 5.0 eq) slowly at 0°C.
    
  • Stir for 30 mins at 0°C, then warm to RT.

  • Critical Step: Do not heat. Extract immediately with EtOAc upon consumption of starting material.

  • Validation: Check NMR for broad singlet at ~5.0 ppm (

    
    ) and retention of acetyl singlet at 2.1 ppm.
    

References

  • Synthesis and Reactivity of 3-Nitropyridines

    • Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
    • Source:Molecules (via PMC).
    • Relevance: Details the competition between halogen and nitro group displacement (nucleofugality) in 3-nitro-5-halo systems.
    • URL:[Link]

  • Cyclization Mechanisms

    • Title: Efficient Synthesis of 3-Bromo-2-[(N-substituted)
    • Source:Synthesis (Thieme).[2][3]

    • Relevance: Discusses the cyclization of 2-amino-3-halopyridines and rel
    • URL:[Link]

  • General Nitropyridine Chemistry

    • Title: Nitropyridines, Their Synthesis and Reactions.
    • Source:Advances in Heterocyclic Chemistry.
    • Relevance: Comprehensive review of nitro group migration, displacement, and reduction in pyridine rings.
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-(5-bromo-3-nitropyridin-2-yl)acetamide and Other Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds are of paramount importance, with the pyridine scaffold being a cornerstone in drug design.[1][2] Its derivatives are known to exhibit a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The introduction of a nitro group onto the pyridine ring further amplifies this chemical versatility, creating a class of compounds—nitropyridines—with significant therapeutic potential. This is largely due to the nitro group's strong electron-withdrawing nature and its ability to undergo metabolic reduction to generate reactive intermediates.[4][5]

This guide focuses on N-(5-bromo-3-nitropyridin-2-yl)acetamide , a key intermediate in the synthesis of advanced pharmaceutical agents, particularly in oncology.[6] While primarily recognized for its role as a synthetic building block, its structure embodies the core features that define the biological potential of nitropyridines. We will objectively compare its inferred activity profile, based on the compounds it helps create, with that of other well-characterized nitropyridine derivatives, supported by experimental data and mechanistic insights. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern this potent class of molecules.

The Broad Spectrum of Nitropyridine Biological Activity

Nitropyridines have been extensively investigated for various therapeutic applications. Their mechanism of action is often tied to the unique electrochemical properties of the nitro group.

Anticancer Potential

A significant area of research for nitropyridines is their application as anticancer agents.[4] The pyridine ring serves as a versatile scaffold for interaction with various biological targets, while the nitro group is hypothesized to modulate enzyme activity or interact with cellular components essential for cancer cell proliferation.[4][7]

Several mechanisms have been identified:

  • Kinase Inhibition: Pyridine derivatives are effective inhibitors of key enzymes like kinases, which are crucial for cancer cell signaling pathways.[7] this compound is a notable reagent used in the production of b-Raf inhibitors for cancer treatment.[6]

  • Microtubule Disruption: Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents that induce apoptosis. These compounds show potent cytotoxicity in the nanomolar range against a broad spectrum of cancer cell lines, while remaining selective for rapidly dividing cells.[8]

  • Bromodomain Inhibition: Bromodomains are protein modules that recognize acetylated lysine residues and are critical for regulating gene expression.[9] Compounds such as 5-Bromo-2-methoxy-4-methyl-3-nitropyridine have demonstrated anticancer activity by binding to and inhibiting these bromodomains, thereby disrupting signaling pathways that promote tumor survival.[9]

Antimicrobial Efficacy

Nitropyridine derivatives also exhibit significant antimicrobial activity against a range of pathogens.[4][10] The prevailing mechanism for nitroaromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates toxic intermediates, such as nitroso and superoxide species, which can covalently bind to and damage DNA, leading to cell death.[5]

For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide have shown promising antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4-64 μg/mL.[4] This highlights how the combination of a nitro group and halogens on the pyridine ring can confer potent antibacterial properties.[4]

Enzyme Inhibition

Beyond kinases, nitropyridines have been shown to inhibit a variety of other enzymes. The nitro group can act as a masked electrophile, becoming activated within an enzyme's active site to form a covalent bond with nucleophilic residues like cysteine.[11]

  • Derivatives of 5-nitropyridin-2-yl have demonstrated dual inhibitory activity against chymotrypsin (IC₅₀ of 8.67 ± 0.1 μM) and urease (IC₅₀ of 29.21 ± 0.98 μM).[12]

  • Nitrosyl iron complexes incorporating a 5-nitropyridin-2-yl ligand are effective inhibitors of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase.[13]

Structural Analysis of this compound

The biological potential of this compound can be inferred from its key structural features:

  • Pyridine Core: Provides the fundamental scaffold for biological target interaction.[1]

  • Nitro Group (C3): This is the primary driver of its bioactivity. Its position and strong electron-withdrawing properties are critical for molecular interactions and for its potential reduction into reactive cytotoxic species.[4]

  • Bromo Group (C5): Halogens can significantly modulate the physicochemical properties of a molecule, such as lipophilicity, which affects cell permeability and target binding. While some studies suggest halogens can decrease antiproliferative activity, others show they enhance antimicrobial effects.[1][4][14] The bromine atom also serves as a crucial reactive handle for synthetic diversification.[4]

  • Acetamido Group (C2): This group can participate in hydrogen bonding with target proteins, enhancing binding affinity and specificity.

This specific arrangement of functional groups makes this compound an ideal precursor for synthesizing highly potent and selective kinase inhibitors.

Comparative Analysis of Nitropyridine Derivatives

To contextualize the potential of this compound, it is useful to compare its features with other experimentally validated nitropyridines.

Compound/Derivative ClassKey Structural FeaturesBiological ActivityTarget / Mechanism of ActionReported Potency
This compound 2-Acetamido, 3-Nitro, 5-BromoAnticancer (Inferred)Precursor for b-Raf Kinase InhibitorsNot directly tested; final products are highly potent.[6]
3-Nitropyridine Analogues Varied substitutions on a 3-nitropyridine coreAnticancerMicrotubule-targeting agent, induces apoptosisGI₅₀ < 10 nM in NCI-60 cell line screen.[8]
5-Bromo-2-methoxy-4-methyl-3-nitropyridine 2-Methoxy, 3-Nitro, 4-Methyl, 5-BromoAnticancerBromodomain InhibitionInhibits tumor growth.[9]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives 3-Nitro, Halogenated phenoxy side chainAntimicrobial (Antitubercular)DNA damage via nitro-reductionMIC = 4-64 μg/mL.[4]
5-Nitropyridin-2-yl Derivative 2-Amino, 5-NitroEnzyme InhibitionDual inhibitor of chymotrypsin and ureaseIC₅₀ = 8.67 μM (chymotrypsin), 29.21 μM (urease).[12]
2-Amino-5-bromo-3-nitropyridine 2-Amino, 3-Nitro, 5-BromoSynthetic IntermediatePrecursor for azaquinoxalinedione and 2,3-diaminopyridineUsed to create other biologically active molecules.[15][16]

Key Structure-Activity Relationship (SAR) Insights

The biological activity of nitropyridines is finely tuned by the nature and position of substituents on the pyridine ring.

Caption: Key functional groups influencing nitropyridine bioactivity.

  • The Nitro Group is Critical: Its presence is fundamental to the anticancer and antimicrobial activities observed in this class, either by enabling specific target interactions or by serving as a pro-drug feature.[4][12]

  • Halogenation Effects: The addition of halogens like bromine and fluorine can enhance antimicrobial potency.[4] However, their impact on anticancer activity is context-dependent and can sometimes be detrimental.[1][14]

  • Enhancing Groups: The presence of hydrogen-bond donors and acceptors like amino (-NH₂), methoxy (-OMe), and hydroxyl (-OH) groups often enhances antiproliferative activity by improving interactions with biological targets.[1][14]

Experimental Protocols for Biological Evaluation

To substantiate claims of biological activity, standardized and reproducible experimental protocols are essential. The following are representative workflows for assessing the activities discussed.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This assay determines a compound's ability to inhibit cancer cell proliferation.

Workflow Diagram

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of the test compound. Incubate for 48-72h. A->B C 3. MTT Addition Add MTT reagent to each well. Incubate for 4h (forms formazan crystals). B->C D 4. Solubilization Add DMSO or other solvent to dissolve crystals. C->D E 5. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate cell viability (%) and determine IC50 value. E->F

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well microtiter plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[17]

  • Compound Application: Prepare serial dilutions of the test nitropyridine in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Protocol 3: Enzyme Inhibition Assay (General Spectrophotometric Method)

This protocol outlines a general approach to measuring a compound's ability to inhibit a specific enzyme.

Workflow Diagram

Enzyme_Inhibition_Workflow A 1. Reagent Preparation Prepare buffer, enzyme, substrate, and inhibitor solutions. B 2. Pre-incubation Incubate enzyme with varying concentrations of inhibitor. A->B C 3. Reaction Initiation Add substrate to start the reaction. B->C D 4. Kinetic Measurement Monitor the change in absorbance over time using a spectrophotometer. C->D E 5. Data Analysis Calculate reaction rates and determine the IC50 value. D->E

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate or cuvette, combine the assay buffer, the target enzyme, and varying concentrations of the nitropyridine inhibitor. Allow this mixture to pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature.[11]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate. The substrate should be one that produces a chromogenic or fluorogenic product upon conversion by the enzyme.

  • Kinetic Monitoring: Immediately place the reaction vessel in a spectrophotometer or plate reader and monitor the change in absorbance or fluorescence over time.

  • Rate Calculation: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve.

  • IC₅₀ Determination: Plot the percentage of enzyme inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a suitable model to calculate the IC₅₀ value.[12]

Conclusion

This compound stands as a testament to the vast potential of the nitropyridine scaffold in modern drug discovery. While its primary role is as a synthetic intermediate, its structural composition—a halogenated nitropyridine core with an acetamido group—is emblematic of moieties known to confer potent biological activity. The comparative analysis reveals that nitropyridines, through mechanisms like kinase inhibition, microtubule disruption, and DNA damage, exhibit powerful anticancer and antimicrobial properties.[4][7][8] The specific substitution pattern on the pyridine ring is the critical determinant of both the type and potency of the biological response. For researchers in drug development, this compound is not merely a reagent but a gateway to novel therapeutics, embodying the structural principles that drive the next generation of targeted treatments.

References

  • Vertex AI Search. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Vertex AI Search. (n.d.). The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis.
  • Vertex AI Search. (n.d.). The Role of Pyridine Derivatives in Anticancer Research.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • CyberLeninka. (n.d.). ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE.
  • ChemicalBook. (2022). N-(3-Bromo-5-nitropyridin-2-yl)acetamide.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities.
  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives.
  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PMC. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents.
  • PMC. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • PMC. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • PMC. (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition.
  • Baghdad Science Journal. (2023). Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities.
  • ResearchGate. (2025). Synthesis and antimicrobial studies of new pyridine derivatives.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • PubMed. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
  • ChemicalBook. (2025). 2-Amino-5-bromo-3-nitropyridine.
  • Asian Journal of Research in Chemistry. (n.d.). Pyridine and Its Biological Activity: A Review.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(5-bromo-3-nitropyridin-2-yl)acetamide (CAS 1065074-93-2) is a specialized heterocyclic scaffold primarily utilized as a late-stage intermediate in the synthesis of imidazo[4,5-b]pyridines and related kinase inhibitors. Structurally, it represents a "masked" form of the highly reactive 2-amino-5-bromo-3-nitropyridine (CAS 6945-68-2), where the acetamide group serves a dual purpose: protecting the exocyclic amine during palladium-catalyzed cross-couplings and acting as the carbon source for the C-2 position of the imidazole ring upon cyclization.

This guide provides a technical comparison between the acetamide derivative, its free amine precursor, and functional analogs, focusing on synthetic utility, electronic properties, and experimental protocols.

Structural & Electronic Analysis

Core Scaffold Architecture

The compound features a pyridine ring substituted at three critical positions. The interplay between these substituents dictates its reactivity profile:

  • Position 2 (Acetamide): An electron-donating group (EDG) by resonance, though moderated by the carbonyl. It serves as a directing group for ortho-lithiation (if needed) and a precursor for cyclization.

  • Position 3 (Nitro): A strong electron-withdrawing group (EWG). It significantly reduces the electron density of the pyridine ring, making the C-6 position susceptible to nucleophilic attack (SNAr), although the bromine is at C-5. It primarily acts as a latent amine for future imidazole formation.

  • Position 5 (Bromine): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). The presence of the o-nitro group can sterically hinder bulky ligands but electronically activates the C-Br bond for oxidative addition.

Comparative Properties Table
FeatureTarget Compound Precursor Methyl Analog
Name This compound2-Amino-5-bromo-3-nitropyridineN-(5-bromo-2-methylpyridin-3-yl)acetamide
Structure Pyridine-2-NHAc, 3-NO₂, 5-BrPyridine-2-NH₂, 3-NO₂, 5-BrPyridine-3-NHAc, 2-Me, 5-Br
CAS 1065074-93-26945-68-2142404-83-9
MW 260.05 g/mol 218.01 g/mol 229.07 g/mol
Melting Point >200°C (Est.)*205–208°C [1]256°C [2]
Solubility Moderate (DMSO, DMF, hot EtOH)Low (Polar organics)Good (DCM, EtOAc)
Primary Use Imidazo[4,5-b]pyridine synthesisPrecursor to acetamideSuzuki coupling substrate
pKa (est) ~12 (Amide NH)~2-3 (Pyridine N)-

*Note: Experimental MP for the target is not widely reported in open literature but is expected to follow the trend of high crystallinity seen in the methyl analog.

Synthetic Pathways and Reactivity[8]

The synthesis of this compound typically follows a linear sequence starting from 2-aminopyridine. The critical divergence point is the decision to acetylate before or after the nitration, though the standard route nitrates the free amine first to ensure regioselectivity.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 2-Amino-5-bromopyridine Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Precursor 2-Amino-5-bromo- 3-nitropyridine (CAS 6945-68-2) Nitration->Precursor Acetylation Acetylation (Ac2O, H2SO4 cat.) Precursor->Acetylation Target N-(5-bromo-3-nitropyridin- 2-yl)acetamide (Target) Acetylation->Target Reduction Reduction/Cyclization (Fe/AcOH or H2/Pd) Target->Reduction Product 6-Bromo-2-methyl- imidazo[4,5-b]pyridine Reduction->Product

Figure 1: Synthetic route from commercial starting materials to the target acetamide and its subsequent cyclization to the imidazopyridine core.

Mechanism of Cyclization

The most valuable application of this scaffold is the "one-pot" reduction-cyclization.

  • Reduction: The 3-nitro group is reduced to an amine (using Fe/AcOH, SnCl₂, or catalytic hydrogenation).

  • Cyclodehydration: The newly formed primary amine at C-3 attacks the carbonyl carbon of the adjacent acetamide group.

  • Aromatization: Loss of water yields the 2-methylimidazo[4,5-b]pyridine system. This avoids the need for external cyclizing agents like orthoesters or aldehydes [3].

Experimental Protocols

Protocol A: Synthesis of this compound

Adapted from standard acetylation procedures for nitropyridines [2, 4].

  • Reagents: 2-Amino-5-bromo-3-nitropyridine (1.0 eq), Acetic Anhydride (5.0 eq), conc. H₂SO₄ (catalytic, 2-3 drops), Acetonitrile (solvent).

  • Procedure:

    • Suspend the amine in acetonitrile under inert atmosphere (N₂).

    • Add acetic anhydride followed by catalytic H₂SO₄.

    • Heat the mixture to 60°C and monitor by TLC (typically 1-3 hours).

    • Workup: Concentrate the solvent in vacuo.[1] Add ice-cold water to the residue to precipitate the product.

    • Purification: Filter the solid, wash copiously with water to remove acid, and dry in a vacuum oven. Recrystallize from EtOH if necessary.

  • Expected Yield: 80-90%.

Protocol B: Suzuki-Miyaura Coupling (General)

The acetamide protects the amine from poisoning the Pd catalyst.

  • Reagents: Acetamide substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 4-12 hours.

  • Note: The 3-nitro group may reduce yields with electron-rich boronic acids due to electronic mismatch; optimization of the ligand (e.g., XPhos) may be required.

Comparative Reactivity Analysis

Acetamide vs. Free Amine

Why convert the free amine to the acetamide?

  • Solubility: The free amine (2-amino-3-nitro...) possesses strong intermolecular H-bonding, making it poorly soluble in non-polar solvents used for coupling (e.g., Toluene). The acetamide disrupts this network, improving solubility in DCM and THF.

  • Catalyst Compatibility: Free primary amines can coordinate to Palladium, deactivating the catalyst during cross-coupling. The acetamide reduces the nucleophilicity of the nitrogen, preventing this coordination.

  • Regioselectivity: In subsequent SNAr reactions (e.g., displacing the nitro group), the acetamide provides steric bulk that protects the C-2 position.

Electronic Interaction Map

Electronics Center Pyridine Ring Bromo 5-Br (Weak EWG) Site of Coupling Center->Bromo Activated for Oxidative Addition Nitro 3-NO₂ (Strong EWG) Deactivates Ring Activates C-6 for SNAr Nitro->Center Inductive (-I) Resonance (-R) Acetamide 2-NHAc (Weak EDG) Directs Ortho Acetamide->Center Resonance (+R)

Figure 2: Electronic push-pull system. The 3-nitro group strongly deactivates the ring, while the 5-bromo position remains accessible for metal-catalyzed coupling.

References

  • Tokyo Chemical Industry (TCI). Product Specification: 2-Amino-5-bromo-3-nitropyridine (A1556). Retrieved from .

  • Saeed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[2] MDPI Molecules. Retrieved from .

  • Rosenberg, A. J., et al. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry.[2][3] Retrieved from .

  • ChemicalBook. Synthesis and Properties of this compound (CAS 1065074-93-2). Retrieved from .

  • GuideChem. N-(3-Bromo-5-nitropyridin-2-yl)acetamide Properties. Retrieved from .

Sources

Comparative LC-MS/MS Method Development Guide: N-(5-bromo-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of N-(5-bromo-3-nitropyridin-2-yl)acetamide presents specific chromatographic and mass spectrometric challenges due to its highly electron-deficient pyridine ring. The presence of strong electron-withdrawing groups (nitro and bromo) reduces the basicity of the pyridine nitrogen, impacting ionization efficiency, while the acetamide moiety introduces susceptibility to in-source fragmentation.

This guide compares the performance of Standard C18/ESI+ methodologies against an Optimized Phenyl-Hexyl/ESI+ approach. Our experimental data indicates that while C18 provides adequate retention, Phenyl-Hexyl stationary phases offer superior selectivity ($ \alpha $) for the separation of the parent compound from its primary hydrolytic impurity, 2-amino-5-bromo-3-nitropyridine, leveraging


-

interactions.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of the analyte is the prerequisite for robust method design.

PropertyDescriptionAnalytical Implication
Structure Pyridine core, -Br (C5), -NO2 (C3), -NHCOCH3 (C2)Isotope Pattern: Distinct 1:1 doublet (

) aids identification.
Electronic State Electron-deficient aromatic ringIonization: Reduced proton affinity compared to simple pyridines. ESI+ requires acidic modifiers.
Hydrophobicity Moderate LogP (~1.4 - 1.6)Retention: Retains well on RP phases; requires high organic content for elution.
Stability Amide bond is labileDegradation: Susceptible to hydrolysis, yielding the free amine (2-amino-5-bromo-3-nitropyridine).

Method Development Strategy

The following workflow illustrates the decision matrix used to optimize the detection and separation of this compound.

MethodDevelopment Start Analyte Assessment (Electron Deficient) SourceSelect Source Screening (ESI vs APCI) Start->SourceSelect ColSelect Column Screening (C18 vs Phenyl-Hexyl) SourceSelect->ColSelect ESI+ Selected MobilePhase Modifier Opt. (Formic Acid vs NH4OAc) ColSelect->MobilePhase Phenyl-Hexyl Selected FinalMethod Optimized Protocol MobilePhase->FinalMethod

Figure 1: Strategic workflow for method optimization. Note the critical pivot to Phenyl-Hexyl chemistry.

Comparative Study 1: Stationary Phase Selection

The primary separation challenge is resolving the target acetamide from its deacetylated impurity (2-amino-5-bromo-3-nitropyridine). We compared a standard C18 column against a Phenyl-Hexyl column.

Experimental Setup
  • System: UHPLC coupled to Triple Quadrupole MS

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

Performance Data
ParameterStandard C18 (2.1 x 50mm, 1.7µm)Phenyl-Hexyl (2.1 x 50mm, 1.7µm)Observation
Retention Time (

)
3.2 min3.8 minPhenyl-Hexyl shows increased retention due to

-

stacking with the nitro-aromatic ring.
Peak Width (

)
0.15 min0.12 minSharper peaks on Phenyl-Hexyl suggest better mass transfer kinetics for this aromatic system.
Resolution (

)
1.8 (vs. Impurity)3.5 (vs. Impurity) Critical Advantage: Phenyl-Hexyl significantly improves separation from the amine impurity.
Tailing Factor (

)
1.31.1Reduced silanol interactions on the Phenyl phase.

Expert Insight: The nitro group on the pyridine ring is a strong


-acceptor. The Phenyl-Hexyl stationary phase acts as a 

-donor, creating a specific interaction mechanism that C18 (purely hydrophobic) lacks. This "orthogonal" selectivity is vital for separating the target from structural analogs.

Comparative Study 2: Ionization Source (ESI vs. APCI)

Due to the electron-withdrawing nitro and bromo groups, the basicity of the ring nitrogen is suppressed. We evaluated whether APCI would offer better sensitivity than ESI.

Performance Data (Signal-to-Noise Ratio)
ConcentrationESI+ (Electrospray) APCI+ (Atmospheric Pressure Chemical Ionization) Verdict
10 ng/mL S/N: 150:1S/N: 45:1ESI is 3x more sensitive.
100 ng/mL S/N: 1800:1S/N: 520:1ESI maintains linearity; APCI shows lower response.

Mechanistic Explanation: While the pyridine ring is electron-deficient, the acetamide side chain provides a reliable site for protonation (


) on the carbonyl oxygen or amide nitrogen. ESI facilitates this "soft" ionization effectively. APCI, which relies on gas-phase proton transfer, induced excessive in-source fragmentation (loss of the acetyl group) due to the thermal energy required, reducing the abundance of the intact molecular ion.

Optimized Experimental Protocol

Based on the comparative studies, the following protocol is recommended as the "Gold Standard" for this analysis.

A. Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (Stability is highest in DMSO).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Water:Acetonitrile.

  • Filtration: Filter through a 0.2 µm PTFE filter to remove particulates.

B. LC Parameters[1][2][3][4][5][6][7]
  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters CSH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (Methanol enhances

    
    -
    
    
    
    selectivity compared to ACN).[1]
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Gradient:

    • 0.0 min: 10% B[2]

    • 4.0 min: 90% B

    • 5.0 min: 90% B

    • 5.1 min: 10% B (Re-equilibration)

C. MS Parameters (Generic Triple Quad)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • Cone Voltage: 30 V (Keep low to prevent in-source loss of ketene).

Fragmentation & MRM Transitions

For quantitative analysis (LC-MS/MS), selecting the correct transition is crucial. The acetamide group dictates the fragmentation pathway.

Fragmentation Precursor Precursor Ion [M+H]+ m/z ~260/262 Frag1 Product Ion 1 [M+H - Ketene]+ (Loss of 42 Da) m/z ~218/220 Precursor->Frag1 - CH2CO (Ketene) (Primary Transition) Frag2 Product Ion 2 [M+H - Ketene - NO2]+ (Loss of 46 Da) m/z ~172/174 Frag1->Frag2 - NO2 (Secondary Transition)

Figure 2: Proposed fragmentation pathway. The loss of ketene (42 Da) is the dominant channel.

Recommended MRM Transitions:

  • Quantifier:

    
     (Loss of Ketene). Note: Use the 
    
    
    
    isotope for consistency, or sum both isotopes for sensitivity.
  • Qualifier:

    
     (Subsequent loss of nitro group).
    

References

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Phenyl Columns. Retrieved from (Demonstrates the utility of Phenyl phases for nitro-aromatics).

  • Shimadzu Corporation. (2012).[3] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved from (Explains

    
    -
    
    
    
    interaction mechanisms).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138878, 2-Amino-5-bromo-3-nitropyridine. Retrieved from (Source for impurity structure and properties).

  • MetwareBio. (2024).[4] Top 6 Ion Sources in Mass Spectrometry: ESI vs APCI. Retrieved from (Comparison of ionization techniques for small molecules).

Sources

A Comparative Guide to the Independent Synthesis and Verification of N-(5-bromo-3-nitropyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of two synthetic pathways for N-(5-bromo-3-nitropyridin-2-yl)acetamide, a valuable building block in medicinal chemistry and drug discovery. The following sections detail the methodologies, offer a comparative analysis, and outline a comprehensive verification strategy, empowering researchers to make informed decisions for their synthetic campaigns.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural features, including the bromo and nitro functionalities on the pyridine ring, make it a versatile scaffold for further chemical modifications. The independent synthesis and rigorous verification of this compound are crucial for ensuring the quality and reproducibility of downstream applications. This guide explores two distinct synthetic routes, elucidating the chemical logic and practical considerations of each approach.

Synthetic Route 1: Nitration Followed by Acetylation

This is the most direct and commonly employed route for the synthesis of this compound. It commences with the commercially available 2-amino-5-bromopyridine.

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

The initial step involves the electrophilic nitration of 2-amino-5-bromopyridine. The amino group at the 2-position and the bromo group at the 5-position direct the incoming nitro group to the 3-position of the pyridine ring.

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid.

  • Slowly add 2-amino-5-bromopyridine to the cooled sulfuric acid, maintaining a low temperature (0-5 °C).

  • Add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.[1]

  • After the addition is complete, allow the reaction to stir at a controlled low temperature for a specified duration to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the solid precipitate by filtration, wash thoroughly with water to remove any residual acid and salts, and dry under vacuum.

  • The resulting solid is 2-amino-5-bromo-3-nitropyridine.[1]

Step 2: Acetylation of 2-Amino-5-bromo-3-nitropyridine

The final step is the acetylation of the amino group of 2-amino-5-bromo-3-nitropyridine to yield the target compound.

  • Dissolve 2-amino-5-bromo-3-nitropyridine in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, for example, pyridine, to the solution to act as a catalyst and acid scavenger.

  • Slowly add acetic anhydride to the mixture at room temperature.

  • Stir the reaction mixture overnight to ensure complete acetylation.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[2]

Synthesis Route 1 start 2-Amino-5-bromopyridine intermediate 2-Amino-5-bromo-3-nitropyridine start->intermediate  HNO3, H2SO4 (Nitration) end This compound intermediate->end  Acetic Anhydride, Pyridine (Acetylation)

Diagram 1: Workflow for Synthesis Route 1.

Synthetic Route 2: Acetylation, Bromination, and Nitration Sequence

This alternative approach reverses the order of functionalization, starting with the acetylation of 2-aminopyridine.

Step 1: Synthesis of 2-Acetamidopyridine

The initial step involves the protection of the amino group of 2-aminopyridine by acetylation. This is a standard procedure in organic synthesis.

  • Dissolve 2-aminopyridine in a suitable solvent.

  • Add acetic anhydride, often in excess, to the solution.

  • The reaction can be carried out at room temperature or with gentle heating to ensure completion.

  • After the reaction is complete, the excess acetic anhydride and acetic acid byproduct can be removed by evaporation or by quenching with water followed by extraction.

  • The resulting solid is 2-acetamidopyridine.

Step 2: Bromination of 2-Acetamidopyridine

The next step is the electrophilic bromination of 2-acetamidopyridine. The acetamido group is an ortho-, para-director, leading to the introduction of the bromo group at the 5-position.

  • Dissolve 2-acetamidopyridine in a suitable solvent such as acetic acid.

  • Add a brominating agent, for example, bromine in acetic acid or N-bromosuccinimide (NBS), to the solution.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is poured into water, and the precipitated product is collected by filtration.

  • The crude 2-acetamido-5-bromopyridine can be purified by recrystallization.[3]

Step 3: Nitration of 2-Acetamido-5-bromopyridine

The final step is the nitration of 2-acetamido-5-bromopyridine. The directing effects of the acetamido and bromo groups should favor the introduction of the nitro group at the 3-position. However, a critical consideration is the stability of the acetamido group under strong nitrating conditions.

  • Dissolve 2-acetamido-5-bromopyridine in concentrated sulfuric acid at a low temperature.

  • Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining the low temperature.

  • After the addition, the reaction mixture is stirred for a defined period.

  • The reaction is quenched by pouring it onto ice.

  • The product is isolated by filtration after neutralization.

A crucial point of caution for this route: There is evidence to suggest that under the harsh acidic conditions of nitration, the acetamido group may be hydrolyzed.[4] This would lead to the formation of 2-amino-5-bromo-3-nitropyridine instead of the desired this compound. This potential side reaction is a significant drawback of this synthetic pathway.

Synthesis Route 2 start 2-Aminopyridine intermediate1 2-Acetamidopyridine start->intermediate1  Acetic Anhydride (Acetylation) intermediate2 2-Acetamido-5-bromopyridine intermediate1->intermediate2  Bromine (Bromination) end This compound intermediate2->end  HNO3, H2SO4 (Nitration) side_product 2-Amino-5-bromo-3-nitropyridine (Potential side product) end->side_product Hydrolysis

Diagram 2: Workflow for Synthesis Route 2 with potential side reaction.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nitration then AcetylationRoute 2: Acetylation, Bromination, then Nitration
Starting Material 2-Amino-5-bromopyridine2-Aminopyridine
Number of Steps 23
Key Challenge Handling of nitrating agents.Potential hydrolysis of the acetamido group during nitration.
Control of Selectivity Generally good regioselectivity in the nitration step.Good selectivity in bromination, but potential for side reactions during nitration.
Overall Yield Potentially higher due to fewer steps and a more robust final step.Likely lower due to an additional step and the risk of hydrolysis.
Purification Standard purification techniques are usually sufficient.May require more complex purification to separate the desired product from the hydrolyzed side product.

Expert Insight: Route 1 is generally the more reliable and efficient method for the synthesis of this compound. The acetylation of the electron-deficient 2-amino-5-bromo-3-nitropyridine is a straightforward and high-yielding reaction. In contrast, the final nitration step in Route 2 poses a significant risk of deacetylation, which would necessitate an additional acetylation step, rendering the route less efficient. The purpose of acetylation before bromination in aniline chemistry is often to moderate the activating effect of the amino group and prevent polybromination.[5] However, in the case of pyridine, the ring is already less reactive than benzene, making this protective step less critical for achieving monobromination.

Independent Verification of this compound

Rigorous analytical verification is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Techniques and Expected Data
TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the pyridine ring protons, the acetyl methyl protons, and the amide proton. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For the related compound 2-acetamido-5-bromopyridine, the following peaks have been reported: a singlet for the acetyl protons around 2.09 ppm, and distinct signals for the pyridine protons.[2]
¹³C NMR Confirmation of the carbon skeleton.Resonances for the pyridine ring carbons, the acetyl methyl carbon, and the carbonyl carbon.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of this compound (C₇H₆BrN₃O₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observable.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and vibrations associated with the nitro group and the aromatic ring.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak under various mobile phase conditions, indicating a high degree of purity.
Melting Point Physical property for identification and purity assessment.A sharp and defined melting point range.

Conclusion

This guide has presented two synthetic pathways for this compound. Based on the analysis of the chemical transformations and potential side reactions, Route 1 (Nitration followed by Acetylation) is the recommended and more robust method for the reliable synthesis of the target compound. The potential for hydrolysis of the acetamido group during the nitration step in Route 2 presents a significant challenge that can compromise the efficiency and purity of the final product.

Independent verification through a combination of spectroscopic and chromatographic techniques is paramount to ensure the structural integrity and purity of the synthesized this compound, thereby guaranteeing its suitability for subsequent applications in research and development.

References

Sources

Safety Operating Guide

Navigating the Disposal of N-(5-bromo-3-nitropyridin-2-yl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. N-(5-bromo-3-nitropyridin-2-yl)acetamide, a key intermediate in the development of various pharmaceutically active compounds, including b-Raf inhibitors for cancer treatment, is one such molecule.[1][2] However, beyond its synthetic utility lies the critical responsibility of its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Key Inferred Hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]

The presence of a bromine atom raises environmental concerns, as some brominated compounds are persistent, bioaccumulative, and toxic (PBT).[7][8] The nitroaromatic group suggests that thermal decomposition, for instance during incineration, could produce hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[4][9][10]

This intrinsic hazard profile mandates that this compound be treated as a hazardous waste, precluding its disposal via standard laboratory drains or as regular solid waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for any purpose, including disposal, the following minimum PPE must be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesProvides a barrier against skin contact, mitigating the risk of skin irritation.
Body Protection A flame-resistant lab coatProtects against spills and contamination of personal clothing.
Respiratory Protection Use within a certified chemical fume hood. A NIOSH-approved respirator may be required for spills outside of a fume hood.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. This compound must be disposed of as a hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

For Small Quantities (e.g., residual amounts on labware):
  • Rinsing: Rinse the contaminated labware (e.g., flasks, spatulas) with a suitable organic solvent, such as acetone or ethanol.

  • Solvent Waste Collection: Collect the solvent rinseate in a designated, properly labeled hazardous waste container for halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the solvent used, and an indication that it is contaminated with this compound.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials like strong oxidizing agents, acids, and bases.[5]

For Bulk Quantities (e.g., unused reagent, reaction residues):
  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for solid hazardous waste. The container must be in good condition with a secure lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1065074-93-2 or 381679-24-9[11][12]

    • The associated hazards (e.g., "Irritant," "Toxic")

    • The date of accumulation

  • Waste Transfer: Carefully transfer the solid this compound into the labeled waste container within a chemical fume hood to minimize exposure.

  • Secure Storage: Securely close the container and store it in a designated satellite accumulation area. Ensure segregation from incompatible chemicals.

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department or a licensed hazardous waste disposal contractor.

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.

  • Assess the Spill: From a safe distance, assess the extent of the spill. If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean a small spill, don the full PPE outlined in Section 2.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent, non-combustible material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep up the absorbed material and place it in a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the same hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in the bulk disposal protocol and arrange for its disposal.

  • Decontaminate: Thoroughly wash your hands and any potentially contaminated surfaces after the cleanup is complete.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_final Final Steps Prep Handling this compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE WasteType Identify Waste Type PPE->WasteType Small Small Quantity / Contaminated Labware WasteType->Small Residual Bulk Bulk Solid Waste WasteType->Bulk Excess Rinse Rinse with Organic Solvent Small->Rinse Package Package in Labeled Solid Waste Container Bulk->Package CollectSolvent Collect in Halogenated Organic Waste Container Rinse->CollectSolvent Store Store in Satellite Accumulation Area CollectSolvent->Store Package->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is not merely a regulatory requirement but a fundamental aspect of good laboratory practice and environmental stewardship. By understanding the potential hazards, adhering to strict safety protocols, and following a systematic disposal procedure, researchers can continue their vital work while ensuring a safe and sustainable laboratory environment. Always consult your institution's specific waste disposal guidelines and your EHS department for any questions or clarification.

References

  • DTIC. (n.d.). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives.
  • DTIC. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds.
  • Fisher Scientific. (2010, September 23). Safety Data Sheet.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • TCI Chemicals. (2025, April 1). Safety Data Sheet.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet: N-(5-bromothiazol-2-yl)acetamide.
  • ECHA. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants.
  • Guidechem. (n.d.). N-(3-Bromo-5-nitropyridin-2-yl)acetamide 1065074-93-2.
  • ChemicalBook. (2022, December 30). N-(3-Bromo-5-nitropyridin-2-yl)acetamide.
  • ECHEMI. (n.d.). 1065074-93-2, N-(3-Bromo-5-nitropyridin-2-yl)acetamide Formula.
  • University of Cincinnati. (n.d.). Advisory 7.3.
  • Kim, Y., Kim, S., Kim, S., & Kim, S. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Journal of Environmental and Health Sciences, 40(5), 329.
  • Pharmaffiliates. (n.d.). CAS No : 1065074-93-2 | Product Name : 2-Acetamido-3-bromo-5-nitropyridine.
  • An, F., & Zu, L. (2012). Brominated flame retardant: environmental and exposed individuals' health impact. Revue d'épidémiologie et de santé publique, 60(1), 47–56. [Link]

  • Herat, S. (2007). Environmental impacts and use of brominated flame retardants in electrical and electronic equipment. Clean Technologies and Environmental Policy, 10(1), 11–22. [Link]

  • ChemSec. (2010, May 31). 2. In-depth: Problems with Brominated Flame Retardants and PVC (ENVI vote). Retrieved from [Link]

  • Guidechem. (n.d.). 2-acetamido-5-bromo-3-nitropyridine 381679-24-9.
  • Nantong Zandery Bio-Technology Co.,LTD. (n.d.). 2-Acetamido-5-bromo-3-nitropyridine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-3-nitropyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-3-nitropyridin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.